Dihydrocubebin
Description
This compound has been reported in Tarenna attenuata, Aralia bipinnata, and other organisms with data available.
extract of leaves of Piper guineense Schum. & Thonn.; structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
24563-03-9 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |
InChI |
InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |
InChI Key |
JKCVMTYNARDGET-HOTGVXAUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
Other CAS No. |
24563-03-9 |
Synonyms |
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Dihydrocubebin Biosynthesis Pathway in Piper cubeba
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of dihydrocubebin, a significant lignan found in Piper cubeba (Cubeb pepper). The document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Significance of Lignans from Piper cubeba
Piper cubeba, a member of the Piperaceae family, is a valuable plant known for its fruits and essential oils, which have a long history in traditional medicine and culinary practices.[1] The berries of P. cubeba are a rich source of a diverse class of secondary metabolites known as lignans.[1] Lignans are diphenolic compounds formed by the dimerization of two phenylpropanoid units.[2] They exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3]
Among the various lignans isolated from P. cubeba, such as cubebin and hinokinin, this compound stands out for its potential pharmacological applications.[1] this compound is a dibenzylbutane-type lignan characterized by a butane-1,4-diol backbone substituted with two (1,3-benzodioxol-5-yl)methyl groups.[4][5] Understanding its biosynthesis is crucial for metabolic engineering, enhancing its production in plant cell cultures, and exploring its therapeutic potential in drug development. This guide elucidates the proposed biosynthetic route to this compound, from primary metabolism to the final specialized product.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and proceeds through the general phenylpropanoid pathway to generate monolignol precursors. These precursors then undergo stereospecific dimerization and a series of enzymatic modifications to yield the final lignan structure. Two plausible pathways have been proposed, both originating from the key intermediate, (+)-pinoresinol.[2]
Phenylpropanoid and Monolignol Biosynthesis
The journey begins with the aromatic amino acid L-Phenylalanine , a product of the shikimate pathway. A series of core enzymatic reactions converts L-Phenylalanine into p-Coumaroyl-CoA :
-
Phenylalanine ammonia-lyase (PAL) deaminates L-Phenylalanine to form Cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) hydroxylates Cinnamic acid to produce p-Coumaric acid.
-
4-Coumarate:CoA ligase (4CL) activates p-Coumaric acid into its thioester, p-Coumaroyl-CoA.
This central intermediate is then channeled towards the synthesis of monolignols. Through a series of reductions and hydroxylations catalyzed by enzymes such as Cinnamoyl-CoA reductase (CCR), Ferulate 5-hydroxylase (F5H), Caffeic acid O-methyltransferase (COMT), and Cinnamyl alcohol dehydrogenase (CAD), p-Coumaroyl-CoA is converted into Coniferyl alcohol , the primary building block for this compound.
Dimerization and Formation of the Lignan Scaffold
The crucial step in lignan biosynthesis is the stereoselective dimerization of two monolignol units.
-
Oxidation and Radical Coupling: Two molecules of Coniferyl alcohol are oxidized, likely by a laccase or peroxidase, to form resonance-stabilized radicals.
-
Dirigent Protein (DIR) Mediation: A Dirigent Protein guides the coupling of these radicals to stereospecifically form the furofuran lignan (+)-Pinoresinol .[6][7] This step is pivotal as it establishes the specific stereochemistry of the resulting lignan backbone.
Proposed Pathways from Pinoresinol to this compound
From (+)-Pinoresinol, the pathway to this compound is thought to proceed via one of two primary routes, as outlined in studies on lignan biosynthesis in related species.[2]
Pathway A: The Secoisolariciresinol/Matairesinol Route This is the most commonly cited pathway for the formation of many dibenzylbutane and dibenzylbutyrolactone lignans.[2][8]
-
First Reduction: Pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, catalyzes the opening of one of the furan rings of (+)-Pinoresinol to form (+)-Lariciresinol.[9]
-
Second Reduction: The same PLR enzyme further reduces (+)-Lariciresinol to yield (+)-Secoisolariciresinol.[9]
-
Oxidation: Secoisolariciresinol dehydrogenase (SIRD) oxidizes the dibenzylbutane lignan (+)-Secoisolariciresinol to the dibenzylbutyrolactone lignan (-)-Matairesinol.[7][10]
-
Subsequent Modifications: It is hypothesized that (-)-Matairesinol undergoes further enzymatic modifications, including reduction and the formation of methylenedioxy bridges, to ultimately form this compound. The precise enzymes for these final steps in Piper cubeba have not yet been fully characterized.
Pathway B: The Sesamin Route (Hypothetical in P. cubeba) An alternative pathway involves the formation of methylenedioxy bridges earlier in the sequence.[2]
-
Methylenedioxy Bridge Formation: (+)-Pinoresinol is converted to (+)-Piperitol and then to (+)-Sesamin by a cytochrome P450 enzyme, a piperitol/sesamin synthase (PSS).[6][11] This enzyme is responsible for forming the two characteristic methylenedioxy bridges found in many Piper lignans.
-
Conversion to this compound: It is proposed that (+)-Sesamin can then be converted into (-)-Dihydrocubebin .[2] This conversion would involve the reductive opening of both furan rings, a process that is plausible but for which the specific enzymes in P. cubeba remain unidentified.
The diagram below illustrates the more extensively characterized "Pathway A" as the primary route leading towards the this compound scaffold.
Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine in Piper cubeba.
Quantitative Data on Piper cubeba Lignans
While kinetic data for the specific enzymes in P. cubeba is not widely available, several studies have quantified the lignan content in its fruits and extracts. This data is crucial for assessing the natural abundance of this compound and its precursors and for optimizing extraction protocols.
| Compound | Plant Material/Extract | Concentration / Yield | Method | Reference |
| Total Lignans | Seeds (84% aq. ethanol extract) | >80% of total lignans extracted | USAE-HPLC | [12][13] |
| (-)-Cubebin | Seeds (optimized extraction) | ~18 mg/g | USAE-HPLC | [12][14] |
| (-)-Yatein | Seeds (optimized extraction) | ~1.5 mg/g | USAE-HPLC | [12][13] |
| (+)-Dihydroclusin | Seeds (optimized extraction) | ~1.0 mg/g | USAE-HPLC | [12][13] |
| (-)-Clusin | Seeds (optimized extraction) | ~4.5 mg/g | USAE-HPLC | [12][13] |
| Total Phenols | Hydroalcoholic extract | 0.578 mg/100mg of extract | Colorimetric | [15] |
| Total Flavonoids | Hydroalcoholic extract | 0.867 mg/100mg of extract | Colorimetric | [15] |
USAE: Ultrasound-Assisted Extraction
Experimental Protocols
The elucidation of biosynthetic pathways relies on robust experimental methodologies for the extraction, identification, and quantification of metabolites, as well as for characterizing enzyme activity.
Protocol: Lignan Extraction and Quantification by HPLC
This generalized protocol is based on methods successfully used for the analysis of lignans in Piper cubeba and other plant matrices.[12][13][16]
Objective: To extract and quantify this compound and related lignans from dried P. cubeba berries.
1. Sample Preparation:
- Grind dried P. cubeba berries into a fine powder (e.g., using a grinder with liquid nitrogen to prevent degradation).
- Defat the powder by maceration with n-hexane (3 x 50 mL for every 10 g of powder) to remove lipids, which can interfere with analysis. Air-dry the defatted powder.
2. Ultrasound-Assisted Extraction (USAE):
- Weigh approximately 1.0 g of the dried, defatted powder into a 50 mL centrifuge tube.
- Add 20 mL of the extraction solvent (e.g., 84% aqueous ethanol, as optimized by Arruda et al., 2019).[13][14]
- Sonicate the mixture in an ultrasonic bath for 30-40 minutes at a controlled temperature (e.g., 40-45°C).[16]
- Centrifuge the sample at 4000 x g for 15 minutes.
- Collect the supernatant. Repeat the extraction on the pellet one more time to ensure complete recovery.
- Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
3. Sample Preparation for HPLC:
- Re-dissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 5 mL).
- Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[16]
4. HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A gradient elution is typically used.
Solvent A: Water with 0.1% formic acid.
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Program: Start with a high concentration of Solvent A (e.g., 95%), linearly increasing Solvent B over 30-40 minutes.
Flow Rate: 1.0 mL/min.
Detection: Photodiode Array (PDA) or UV detector at 280 nm.[6]
Quantification: Prepare a calibration curve using an authenticated this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Caption: Experimental workflow for the extraction and quantification of lignans.
Protocol: In Vitro Assay for Pinoresinol-Lariciresinol Reductase (PLR) Activity
This protocol describes a general method for assaying the activity of PLR, a key enzyme in the lignan pathway. It requires the expression and purification of the recombinant enzyme or the use of a crude protein extract from the plant.
Objective: To measure the rate of pinoresinol and/or lariciresinol reduction by PLR.
1. Enzyme Preparation:
- Clone the putative PLR gene from P. cubeba cDNA into an expression vector (e.g., pET-28a for E. coli expression).
- Express the recombinant protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
- Alternatively, prepare a crude protein extract from young P. cubeba tissues by homogenizing in an extraction buffer (e.g., Tris-HCl pH 7.5, with PVPP, DTT, and protease inhibitors).
2. Enzyme Assay Reaction:
- Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. The final volume is typically 100-200 µL.
- Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 7.0.
- Substrate: 100-200 µM (+)-Pinoresinol (dissolved in a small amount of DMSO and diluted in buffer).
- Cofactor: 200 µM NADPH.
- Enzyme: 1-5 µg of purified recombinant PLR or 20-50 µg of crude protein extract.
- Control Reactions:
- No enzyme (to check for non-enzymatic substrate degradation).
- No substrate (to measure background NADPH oxidation).
- Boiled enzyme (to confirm heat-labile activity).
3. Reaction and Measurement:
- Incubate the reaction mixture at 30°C for a set time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of ethyl acetate or by adding an acid (e.g., 10 µL of 1 M HCl).
- Extract the lignans from the aqueous phase by vortexing with ethyl acetate (2 x 200 µL).
- Combine the organic phases, evaporate to dryness, and re-dissolve in methanol for HPLC analysis.
- Alternatively, monitor the reaction in real-time by measuring the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.
4. Product Analysis:
- Analyze the reaction products by HPLC as described in Protocol 4.1.
- Identify the formation of lariciresinol and secoisolariciresinol by comparing retention times with authentic standards.
- Calculate enzyme activity based on the amount of product formed per unit time per mg of protein (e.g., in pkat/mg or nmol/s/mg).
Conclusion and Future Outlook
The biosynthesis of this compound in Piper cubeba follows the general lignan pathway, originating from coniferyl alcohol and proceeding through the key intermediates pinoresinol, lariciresinol, and secoisolariciresinol.[2] While the core upstream pathway is well-understood, the specific enzymes responsible for the final tailoring steps—the reduction and methylenedioxy bridge formations that convert matairesinol or sesamin into this compound—in P. cubeba require further investigation.[2][8]
For researchers and drug development professionals, a complete understanding of this pathway is paramount. Future work should focus on:
-
Gene Discovery: Identifying and characterizing the genes encoding the terminal reductases and synthases in P. cubeba using transcriptomic and proteomic approaches.
-
Enzyme Kinetics: Performing detailed kinetic analysis of the key enzymes like PLR and SIRD from P. cubeba to understand substrate specificity and regulatory mechanisms.[9]
-
Metabolic Engineering: Utilizing the knowledge of this pathway to engineer microbial or plant-based systems for the enhanced production of this compound and other valuable lignans.[11]
By filling these knowledge gaps, the scientific community can fully harness the potential of Piper cubeba as a natural source for novel therapeutic agents.
References
- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CHEBI:543841) [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Isolation and purification of Dihydrocubebin from natural sources
An In-depth Guide to the Extraction, Purification, and Characterization of Dihydrocubebin from Natural Sources for Application in Scientific Research and Drug Development.
This compound, a lignan found predominantly in the fruits of Piper cubeba (cubeb pepper), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes and biological pathways.
Natural Sources and Extraction Strategies
This compound is primarily isolated from the berries of Piper cubeba. The selection of an appropriate extraction solvent and method is critical for maximizing the yield and purity of the target compound. Various solvents, including n-hexane, methanol, and ethanol, have been successfully employed.
Extraction Data Summary
| Plant Material | Extraction Solvent | Extraction Method | Yield of Crude Extract (%) | This compound Content in Extract | Reference |
| Sun-dried Piper cubeba fruit | 96% Ethanol | Maceration | Not Specified | Flavonoid: 27.85±0.53 mg QE/g, Phenol: 45.23±0.23 mg GAE/g | [1][2] |
| Sun-dried Piper cubeba fruit | 70% Ethanol | Maceration | Not Specified | Flavonoid: 10.84±0.34 mg QE/g, Phenol: 36.04±0.33 mg GAE/g | [1][2] |
| Sun-dried Piper cubeba fruit | Distilled Water | Maceration | Not Specified | Flavonoid: 2.39±0.03 mg QE/g, Phenol: 12.60±0.42 mg GAE/g | [1][2] |
| Piper cubeba fruits | n-Hexane | Not Specified | More active extract | Active compound identified as this compound | [3] |
| Piper cubeba seeds | 84% Aqueous Ethanol | Ultrasound-Assisted | >80% of total lignans | Not specified for this compound | [4] |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for the extraction of lignans from Piper cubeba seeds and represents an efficient method for obtaining a this compound-rich extract.[4]
-
Sample Preparation: Grind dried Piper cubeba seeds to a coarse powder.
-
Extraction:
-
Place 10 g of the powdered seeds in a flask.
-
Add 100 mL of 84% aqueous ethanol.
-
Submerge the flask in an ultrasonic bath.
-
Sonicate for 38 minutes at a controlled temperature (e.g., 40-50 °C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of this compound
A multi-step purification process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.
Experimental Workflow for this compound Isolation and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive compound profile of sun-dried cubeb (Piper cubeba) fruit extract | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis and Structural Elucidation of Dihydrocubebin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocubebin is a naturally occurring lignan belonging to the dibenzylbutanediol class.[1][2] Found in various plant species, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of this compound, presenting key data in a structured format and detailing experimental methodologies.
Chemical Synthesis of this compound
The asymmetric synthesis of (+)-dihydrocubebin has been reported, providing a stereoselective route to this natural product. A plausible synthetic pathway, based on established methodologies for related lignans, involves the asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated aldehyde, followed by a series of functional group transformations.
A key strategy for the synthesis of dibenzylbutane lignans involves the stereoselective construction of the C2-C3 bond with the correct (R,R) configuration. One effective method utilizes a chiral auxiliary to direct the addition of a Grignard reagent to an enone, followed by reductive removal of the auxiliary. An alternative approach is the asymmetric hydrogenation of a suitable precursor.
A reported synthesis of (+)-dihydrocubebin utilizes a Michael addition of an α-aminonitrile-derived nucleophile to an α,β-unsaturated aldehyde. This methodology allows for the efficient and highly stereoselective formation of the carbon skeleton.
Below is a generalized reaction scheme representing a plausible synthetic route to this compound.
Caption: A plausible synthetic pathway to this compound.
Experimental Protocols
Asymmetric Michael Addition (Illustrative Protocol):
This protocol is a generalized representation based on common methods for asymmetric synthesis. For specific details, consultation of the primary literature, such as the work by Enders and Milovanović, is recommended.
-
Preparation of the Nucleophile: To a solution of the chiral α-aminonitrile in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The mixture is stirred at this temperature for 30 minutes to generate the corresponding lithiated species.
-
Michael Addition: A solution of the α,β-unsaturated aldehyde derived from piperonal in anhydrous THF is added dropwise to the solution of the lithiated α-aminonitrile at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the Michael adduct.
Quantitative Data for Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Michael Addition | α,β-Unsaturated aldehyde, Chiral α-aminonitrile | 1. n-BuLi, THF, -78 °C; 2. Quench with NH4Cl (aq) | Michael Adduct | >90 (de) | [3] |
| Reduction and Hydrolysis | Michael Adduct | 1. LiAlH4, THF, 0 °C to rt; 2. H3O+ | Intermediate Diol | High | [3] |
| Deprotection | Intermediate Diol | Specific to protecting groups used | This compound | High | [3] |
Note: Specific yields and diastereomeric excess (de) are highly dependent on the exact substrates and conditions used and should be referenced from the primary literature.
Structural Elucidation of this compound
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography can provide definitive proof of the relative and absolute stereochemistry.
Caption: Workflow for the structural elucidation of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for assigning the specific proton and carbon signals and establishing connectivity within the molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
-
Spectral Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are measured from the ¹H NMR spectrum. The 2D NMR spectra are analyzed to establish correlations between protons and carbons, leading to the complete assignment of the structure.
¹H and ¹³C NMR Data for this compound:
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) |
| 1, 1' | ~63.5 | ~3.6 (m) |
| 2, 3 | ~43.0 | ~1.8 (m) |
| 4, 4' | ~35.0 | ~2.5 (m) |
| Ar-C1 | ~133.0 | - |
| Ar-C2 | ~109.0 | ~6.7 (d, J=8.0) |
| Ar-C3 | ~147.5 | - |
| Ar-C4 | ~146.0 | - |
| Ar-C5 | ~108.0 | ~6.6 (d, J=8.0) |
| Ar-C6 | ~121.5 | ~6.6 (s) |
| O-CH₂-O | ~101.0 | ~5.9 (s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data presented is a compilation from typical values for dibenzylbutanediol lignans.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule. For dibenzylbutanediol lignans, characteristic fragmentation includes the loss of water and formaldehyde from the butanediol moiety.[4]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is typically used to generate molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural features.
Mass Spectrometry Data for this compound:
| Technique | Ion | Observed m/z | Interpretation |
| HRMS (ESI+) | [M+Na]⁺ | ~381.1314 | Corresponds to C₂₀H₂₂O₆Na |
| MS/MS | [M+H]⁺ | ~359.1495 | Protonated molecular ion |
| MS/MS | [M+H - H₂O]⁺ | ~341.1389 | Loss of a water molecule |
| MS/MS | [M+H - CH₂O]⁺ | ~329.1389 | Loss of a formaldehyde molecule |
| MS/MS | [M+H - H₂O - CH₂O]⁺ | ~311.1283 | Consecutive loss of water and formaldehyde |
| MS/MS | C₈H₇O₂⁺ | 135.0446 | Cleavage yielding the piperonyl fragment |
Note: The m/z values are theoretical and may vary slightly in experimental data.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. To date, a specific entry for the crystal structure of this compound (CAS 24563-03-9) has not been found in the Cambridge Crystallographic Data Centre (CCDC). However, the technique remains the gold standard for unambiguous structural determination.
Experimental Protocol for X-ray Crystallography (General):
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Conclusion
This technical guide has outlined the key aspects of the chemical synthesis and structural elucidation of this compound. The provided synthetic strategies and analytical protocols offer a framework for researchers working with this and related lignan compounds. While a plausible synthetic route and general analytical procedures have been detailed, it is imperative to consult the primary scientific literature for specific, optimized experimental conditions and for the most accurate and detailed quantitative data. The continued investigation into the synthesis and properties of this compound will undoubtedly contribute to the broader field of natural product chemistry and drug discovery.
References
Physicochemical Properties of Dihydrocubebin: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Physicochemical Properties of Dihydrocubebin for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a dibenzylbutanediol lignan found in various plant species, including Piper cubeba. Lignans are a class of polyphenolic compounds known for their diverse biological activities. As interest in natural products for pharmaceutical applications continues to grow, a thorough understanding of the physicochemical properties of lead compounds like this compound is crucial for formulation development, preclinical studies, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and relevant biological context. While specific quantitative data for this compound is limited in the current literature, this guide also incorporates information from its closely related analogue, cubebin, and general principles for the analysis of lignans to provide a practical resource for researchers.
Core Physicochemical Properties
This compound (IUPAC name: (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol) is a non-polar compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 77.4 Ų | PubChem |
| Melting Point | 130-133 °C (for Cubebin) | [1] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. Lignans, as a group, are generally characterized as fairly lipophilic polyphenols with limited aqueous solubility.[2]
Aqueous Solubility
Based on its chemical structure and calculated LogS value of -4.26, this compound is predicted to have low water solubility.[3] This is consistent with the general observation for lignan aglycones.
Organic Solvent Solubility
Lignans are typically extracted from plant materials using medium to polar organic solvents, indicating their solubility in these media.[2] For instance, the isolation of cubebin often involves extraction with methanol, followed by partitioning with petroleum ether, and subsequent purification using mixtures of petroleum ether and ethyl acetate.[1] The limited solubility of cubebin in petroleum ether is utilized to remove other interfering compounds.[1] Acetone is also a significant solvent as it can be used to precipitate saponified materials while keeping crude cubebin in solution.[1]
Based on this, the following qualitative solubility profile can be inferred for this compound:
| Solvent | Expected Solubility | Rationale |
| Water | Low | High lipophilicity (XLogP3 = 2.9) |
| Methanol | Soluble | Used in the extraction of lignans.[2] |
| Ethanol | Soluble | Polar organic solvent, often used for lignan extraction.[2] |
| Ethyl Acetate | Soluble | Medium polarity solvent suitable for lignan aglycones.[2] |
| Acetone | Soluble | Used in the purification of cubebin.[1] |
| Petroleum Ether | Limited Solubility | Used for partitioning and purification of cubebin.[1] |
Stability Profile
The stability of a drug substance under various environmental conditions is a critical quality attribute that must be thoroughly investigated. This includes assessing its susceptibility to degradation by heat, light, and pH.
Thermal Stability
Lignans are generally considered to be relatively resistant to high temperatures.[2] Studies on lignans from various plant sources suggest that they are often stable at temperatures below 100°C.[2] However, the specific thermal stability of this compound has not been reported.
Photostability
The photostability of lignans is an area that has not been extensively studied. To ensure the quality and efficacy of this compound-containing products, it is essential to evaluate its sensitivity to light.
pH-Dependent Stability
The stability of a compound can be significantly influenced by the pH of the solution. For compounds with functional groups susceptible to hydrolysis, determining the pH-rate profile is crucial for developing stable liquid formulations and predicting degradation in physiological environments. While no specific pH-stability data for this compound is available, it is an important parameter to be determined experimentally.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on general principles and methods commonly used for natural products and can be adapted as needed.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate) at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Solubility Determination Workflow Diagram
Stability Testing: Forced Degradation Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[4]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC grade water, methanol, and acetonitrile
-
Oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV radiation).[5]
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an LC-MS system can be used to identify the degradation products.
-
-
Data Analysis:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products.
-
Forced Degradation Workflow Diagram
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties. One of its identified mechanisms of action is the inhibition of histamine release from mast cells. This activity is crucial in modulating allergic and inflammatory responses.
Inhibition of Histamine Release
Mast cell degranulation, leading to the release of histamine and other inflammatory mediators, is a key event in type I hypersensitivity reactions. This process is triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the exocytosis of histamine-containing granules.
This compound has been found to inhibit histamine release induced by various stimuli, including DNP-BSA (an antigen), thapsigargin (a SERCA pump inhibitor that depletes ER Ca²⁺ stores), and ionomycin (a calcium ionophore). This suggests that this compound may interfere with the intracellular Ca²⁺ signaling pathway or downstream events leading to degranulation.
The following diagram illustrates the mast cell degranulation pathway and the inhibitory action of this compound.
Mast Cell Degranulation Pathway Inhibition
Conclusion
This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound, with a focus on its solubility and stability. While specific quantitative data for this compound remains limited, the information on related lignans and the detailed experimental protocols provided herein offer a solid foundation for researchers to conduct further investigations. The elucidation of its inhibitory activity on histamine release highlights its potential as an anti-inflammatory agent and underscores the importance of continued research into its mechanism of action and pharmaceutical development. Future studies should focus on generating precise quantitative data for the solubility of this compound in a range of pharmaceutically relevant solvents and a comprehensive stability profile, including its degradation kinetics under various stress conditions. Such data will be invaluable for the rational design of dosage forms and for ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cubebin, a Lignan Isolated from Drimys andina, Exhibits Potent and Selective Antiparasitic Activity against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. database.ich.org [database.ich.org]
Dihydrocubebin: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis
Foreword: This technical guide provides an in-depth overview of Dihydrocubebin, a lignan of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details the natural sources of this compound, its quantitative distribution, methodologies for its analysis, and its interaction with cellular signaling pathways.
Natural Occurrence and Distribution of this compound
This compound is a naturally occurring lignan found in a variety of plant species across different families and geographical regions. Its presence has been confirmed in several medicinal and aromatic plants, highlighting its potential as a bioactive compound for further investigation.
Table 1: Plant Species Containing this compound
| Family | Genus | Species | Plant Part(s) | Geographical Distribution |
| Piperaceae | Piper | cubeba (Cubeb pepper) | Berries, Leaves, Stalks | Indonesia (Java, Sumatra), other tropical regions |
| Piperaceae | Piper | guineense (West African black pepper) | Leaves, Seeds | West and Central Africa |
| Rubiaceae | Tarenna | attenuata | Whole plant | China |
| Araliaceae | Aralia | bipinnata | Not specified | Asia |
| Aristolochiaceae | Aristolochia | constricta | Stems | Ecuador |
The primary sources of this compound are plants from the Piper genus, particularly Piper cubeba and Piper guineense.[1][2] In Piper cubeba, this lignan is found in the berries, leaves, and stalks, indicating a wide distribution within the plant.[1] While this compound has been identified in other plant families such as Rubiaceae, Araliaceae, and Aristolochiaceae, the concentration and distribution in these species are less characterized.[3][4]
Quantitative Analysis of this compound
Quantitative data on the specific concentration of this compound in various plant materials is limited in publicly available literature. Most studies confirm its presence through qualitative analysis. However, the overall lignan content in plants like Piper cubeba can be significant, suggesting that this compound may be present in quantifiable amounts. Further targeted research is required to establish precise concentration ranges in different species and plant parts.
Table 2: Quantitative Data on Lignans in Piper cubeba
| Compound | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |
| Total Lignans | Seeds | Ultrasound-Assisted Extraction | HPLC | >80% of total lignans extracted | Arruda et al., 2019 |
| This compound | Berries | Not specified | Not specified | Present, but not quantified | Drissi et al., 2022 |
Experimental Protocols
The extraction, isolation, and quantification of this compound are crucial steps for its further study. The following protocols are based on established methods for lignan analysis in Piper species and can be adapted for this compound.
Extraction of this compound from Piper cubeba Seeds
This protocol is adapted from a validated method for lignan extraction from Piper cubeba.
Objective: To extract this compound and other lignans from the seeds of Piper cubeba.
Materials and Reagents:
-
Dried seeds of Piper cubeba
-
84% aqueous ethanol
-
Ultrasound bath
-
Grinder or mill
-
Filter paper
-
Rotary evaporator
Procedure:
-
Grind the dried seeds of Piper cubeba to a fine powder.
-
Weigh a specific amount of the powdered material (e.g., 10 g).
-
Add the powdered seeds to a flask with 84% aqueous ethanol (e.g., 100 mL).
-
Place the flask in an ultrasound bath and sonicate for 38 minutes at a controlled temperature.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reliable reverse-phase HPLC method for the quantification of lignans.
Objective: To quantify the concentration of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude plant extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway Interactions
This compound has been shown to exhibit biological activity by interacting with cellular signaling pathways. Notably, it has an inhibitory effect on histamine release from mast cells, which is linked to its modulation of intracellular calcium (Ca²⁺) levels.
The proposed mechanism involves the inhibition of Store-Operated Calcium Entry (SOCE), a crucial pathway for Ca²⁺ influx in non-excitable cells.
Figure 1: Proposed mechanism of this compound's inhibition of mast cell degranulation.
In this pathway, the binding of an antigen to IgE receptors on the mast cell surface activates Phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3), which binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER). This triggers the release of Ca²⁺ from the ER stores. The depletion of Ca²⁺ in the ER is sensed by STIM1 proteins, which then activate ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺ through SOCE. The resulting increase in cytosolic Ca²⁺ concentration is a critical signal for the degranulation of mast cells and the release of histamine and other inflammatory mediators. This compound is thought to inhibit this process by blocking the ORAI1 channels, thereby preventing the sustained Ca²⁺ influx required for degranulation.
Conclusion
This compound is a promising natural lignan with a documented presence in several plant species, most notably from the Piper genus. While its biological activities, particularly its role in modulating calcium signaling, are beginning to be understood, a significant gap remains in the quantitative analysis of its distribution in nature. The experimental protocols outlined in this guide provide a framework for the consistent extraction and quantification of this compound, which will be essential for future research and potential drug development. Further studies are warranted to fully elucidate its pharmacological potential and to establish a comprehensive profile of its natural occurrence.
References
- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allstudyjournal.com [allstudyjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Tarennane and tarennone, two novel chalcone constituents from Tarenna attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydrocubebin Anti-Inflammatory Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of dihydrocubebin, a lignan found in plants such as Piper cubeba. The protocols for two widely used models of acute inflammation, carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury, are outlined. Additionally, this document details the investigation of the potential mechanism of action of this compound through the analysis of the NF-κB and MAPK signaling pathways.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[2][4] This model is particularly useful for screening novel anti-inflammatory compounds.
Experimental Protocol
Materials:
-
This compound
-
Carrageenan (lambda, 1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in water, or a solution containing DMSO, PEG-400, and saline)
-
Positive control: Indomethacin (10 mg/kg) or another suitable NSAID
-
Experimental animals: Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and intraplantar injection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) via gavage 60 minutes before the induction of inflammation. Administer the positive control drug as per its recommended pre-treatment time.
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[5]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5] Alternatively, paw thickness can be measured using digital calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA.[6][7]
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04* | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.02** | 70.6 |
*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Workflow
Carrageenan-Induced Paw Edema Experimental Workflow
Lipopolysaccharide-Induced Acute Lung Injury Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8] Intratracheal or intranasal administration of LPS in rodents leads to acute lung injury (ALI), characterized by neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines, mimicking aspects of acute respiratory distress syndrome (ARDS).[5][6][9]
Experimental Protocol
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound
-
Positive control: Dexamethasone (1 mg/kg)
-
Experimental animals: Male C57BL/6 mice (8-10 weeks old)
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL) and lung tissue homogenization
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model, acclimatize and randomly group the animals.
-
Drug Administration: Administer this compound or vehicle orally 1 hour before LPS challenge.
-
Induction of ALI: Lightly anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).[7] The control group receives saline only.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL by lavaging the lungs with sterile PBS. Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant. Count the total and differential inflammatory cells in the cell pellet. Use the supernatant for cytokine analysis.
-
Lung Tissue Analysis: Perfuse the lungs with saline to remove blood. Collect the lung tissue for:
-
Wet/Dry Weight Ratio: To assess pulmonary edema.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.
-
Histopathology: Fix a portion of the lung in formalin for H&E staining to observe inflammatory cell infiltration and lung architecture changes.
-
Western Blot Analysis: Homogenize lung tissue to extract proteins for analyzing the expression of p-NF-κB, p-p38, p-ERK, and p-JNK.[1][10]
-
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF and/or lung homogenates using ELISA kits.[11]
Data Presentation
Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) |
| Sham Control | - | 0.5 ± 0.1 | 0.2 ± 0.05 | 25 ± 5 |
| LPS + Vehicle | - | 8.2 ± 0.7 | 2.5 ± 0.3 | 850 ± 90 |
| LPS + this compound | 25 | 5.1 ± 0.5 | 1.5 ± 0.2 | 520 ± 60* |
| LPS + this compound | 50 | 3.2 ± 0.4 | 0.9 ± 0.1 | 310 ± 45 |
| LPS + Dexamethasone | 1 | 2.5 ± 0.3 | 0.6 ± 0.1 | 250 ± 30 |
*p<0.05, **p<0.01 compared to LPS + Vehicle group. Data are hypothetical and for illustrative purposes.
Experimental Workflow
LPS-Induced Acute Lung Injury Experimental Workflow
Investigation of Signaling Pathways
The anti-inflammatory effects of many natural products, including lignans, are mediated through the modulation of key signaling pathways such as NF-κB and MAPKs.[12]
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation.[13] In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[15][16]
Protocol for Western Blot Analysis
Materials:
-
Lung tissue homogenates from the ALI study
-
Protein extraction buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize lung tissue in RIPA buffer, centrifuge to collect the supernatant, and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Normalize all values to the loading control (β-actin).
Signaling Pathway Diagrams
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dihydrocubebin Cytotoxicity Assays in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocubebin, a lignan found in plants of the Piper genus, has been investigated for its potential biological activities. Lignans as a class of compounds have demonstrated a range of effects, including anti-inflammatory, antioxidant, and cytotoxic properties against various cancer cell lines. These application notes provide an overview of the current understanding of this compound's cytotoxicity and offer detailed protocols for its evaluation in cancer cell lines, with a focus on HeLa (cervical cancer) and A549 (lung cancer) cells. While specific cytotoxic data for this compound in HeLa and A549 cell lines is limited in publicly available literature, this document summarizes existing data for other cell lines and provides a framework for researchers to conduct their own cytotoxicity assessments.
Data Presentation
Currently, there is limited specific data on the half-maximal inhibitory concentration (IC50) of this compound in HeLa and A549 cell lines. However, data from other human cancer cell lines provide an initial indication of its cytotoxic potential.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Human BC (Breast Cancer) | Colorimetric Method | > 5 µg/mL | [1] |
| This compound | Human KB (Nasopharyngeal Carcinoma) | Colorimetric Method | > 5 µg/mL | [1] |
| Cubebin | A549 (Lung Carcinoma) | MTT Assay | Data not specified, but showed significant anticancer activity | [2] |
Note: Cubebin is a closely related lignan, and its activity in A549 cells suggests that this compound may also exhibit cytotoxicity in this cell line.
Experimental Protocols
The following is a detailed protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.
Protocol: MTT Assay for Cytotoxicity of this compound
1. Materials and Reagents:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Cell Seeding:
-
Culture HeLa or A549 cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
3. Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. It is recommended to use a broad concentration range initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
4. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: Dihydrocubebin Cytotoxicity Assessment using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrocubebin, a lignan isolated from Piper cubeba, has been investigated for various pharmacological activities.[1] Assessing the cytotoxic potential of natural compounds like this compound is a critical step in drug discovery and development, particularly in the field of oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and cytotoxicity.[2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell health.[3]
The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength using a microplate reader. This allows for the quantitative determination of how a compound like this compound affects cell viability.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents:
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and enter the exponential growth phase.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
From the stock solution, prepare a series of working concentrations of this compound in serum-free medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and a negative control group (cells in complete medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design, at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using software such as GraphPad Prism or by performing a non-linear regression analysis.[9]
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 45.8 |
| HeLa | Cervical Cancer | 48 | 62.3 |
| A549 | Lung Carcinoma | 48 | 75.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 55.6 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Visualizations
A flowchart illustrating the major steps of the MTT assay for assessing cytotoxicity.
While the precise apoptotic pathway induced by this compound is not detailed in the provided search results, many cytotoxic natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. Doxorubicin, a well-known chemotherapeutic agent, has been shown to induce apoptosis through mechanisms involving p53 activation and the generation of reactive oxygen species (ROS).[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. chondrex.com [chondrex.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histamine Release Assay with Dihydrocubebin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a key mediator in allergic and inflammatory responses, is released from mast cells and basophils upon activation. The quantification of histamine release is a critical tool for studying the mechanisms of allergic reactions and for the discovery of novel anti-allergic and anti-inflammatory agents. Dihydrocubebin, a lignan isolated from Piper cubeba, has demonstrated inhibitory effects on histamine release, suggesting its potential as a therapeutic agent.
These application notes provide a detailed protocol for performing a histamine release assay to evaluate the efficacy of this compound in inhibiting mast cell degranulation. The protocol outlines methods for using both rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell studies, and primary rat peritoneal mast cells (RPMCs).
Principle of the Assay
The histamine release assay is a method to quantify the amount of histamine released from mast cells or basophils following stimulation. Cells are first incubated with the test compound, in this case, this compound. Subsequently, a secretagogue (an agent that induces secretion) is added to trigger degranulation and the release of histamine into the supernatant. The amount of histamine released is then measured, typically using an enzyme-linked immunosorbent assay (ELISA), and compared to control groups to determine the inhibitory effect of the test compound.
Key Applications
-
Screening for Anti-Allergic Compounds: Evaluating the potential of test compounds like this compound to inhibit IgE-mediated histamine release.
-
Mechanism of Action Studies: Investigating the point of intervention of a drug within the mast cell degranulation signaling cascade by using different secretagogues that act on various parts of the pathway.
-
Drug Development: Assessing the efficacy and potency of potential drug candidates for the treatment of allergic diseases.
Experimental Data Summary
The following tables summarize the inhibitory effects of this compound on histamine release from RBL-2H3 cells and rat peritoneal mast cells (RPMCs) induced by various secretagogues.
Table 1: Effect of this compound on Histamine Release from RBL-2H3 Cells [1][2]
| Inducer (Concentration) | This compound (µM) | % Histamine Release (Mean ± SEM) | % Inhibition | IC₅₀ (µM) |
| DNP-BSA (20 ng/ml) | 0 | 34.56 ± 1.05 | - | \multirow{2}{}{Data not provided} |
| 100 | Not specified | 52.05 ± 3.85 | ||
| Thapsigargin (0.5 µM) | 0 | 36.44 ± 1.54 | - | \multirow{2}{}{Data not provided} |
| 100 | Not specified | 59.75 ± 1.48 | ||
| Ionomycin (1 µM) | 0 | 30.22 ± 1.99 | - | \multirow{2}{*}{Data not provided} |
| 100 | Not specified | 61.35 ± 8.88 |
Table 2: Effect of this compound on Histamine Release from Rat Peritoneal Mast Cells (RPMCs) [1][3][4]
| Inducer (Concentration) | This compound (µM) | % Histamine Release (Mean ± SEM) | % Inhibition | IC₅₀ (µM) |
| Compound 48/80 (10 µg/ml) | 0 | Not specified | No inhibition | Not applicable |
| 100 | Not specified | |||
| PMA (10 nM) + Ionomycin (0.1 µM) | 0 | Not specified | No inhibition | Not applicable |
| 100 | Not specified | |||
| Thapsigargin (0.5 µM) | 0 | 54.02 ± 0.97 | - | \multirow{2}{}{Data not provided} |
| 100 | Not specified | 60.65 ± 1.21 | ||
| Ionomycin (1 µM) | 0 | 79.52 ± 0.60 | - | \multirow{2}{}{Data not provided} |
| 100 | Not specified | 23.23 ± 7.19 |
Note: The data indicates that this compound inhibits histamine release induced by agents that increase intracellular calcium (Thapsigargin, Ionomycin) and through IgE-receptor crosslinking (DNP-BSA). However, it does not inhibit release induced by Compound 48/80 or PMA/Ionomycin, suggesting it acts on intracellular calcium signaling pathways.[1]
Experimental Protocols
Protocol 1: Histamine Release Assay using RBL-2H3 Cells
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
This compound
-
Thapsigargin
-
Ionomycin
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Histamine ELISA kit
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
IgE Sensitization (for DNP-BSA stimulation): The following day, sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C. For other inducers, this step is not necessary.
-
Washing: Wash the cells twice with Tyrode's buffer to remove excess IgE.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Induction of Histamine Release:
-
For IgE-mediated release: Add DNP-BSA (20 ng/mL) to the IgE-sensitized cells.
-
For non-IgE-mediated release: Add Thapsigargin (0.5 µM) or Ionomycin (1 µM) to non-sensitized cells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Stopping the Reaction: Stop the reaction by placing the plate on ice for 10 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C and collect the supernatant.
-
Total Histamine Release: To determine the total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100 Spontaneous release is the amount of histamine released from untreated cells.
Protocol 2: Histamine Release Assay using Rat Peritoneal Mast Cells (RPMCs)
Materials:
-
Male Wistar rats (200-250 g)
-
Tyrode's buffer
-
Compound 48/80
-
Phorbol myristate acetate (PMA)
-
Ionomycin
-
Thapsigargin
-
This compound
-
Histamine ELISA kit
Procedure:
-
Isolation of RPMCs:
-
Euthanize the rat and inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube.
-
Centrifuge at 150 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in fresh Tyrode's buffer.
-
Purify the mast cells by density gradient centrifugation (e.g., using Percoll).
-
-
Cell Viability and Counting: Determine the cell viability and count using a hemocytometer and Trypan blue staining. Adjust the cell density to 1 x 10⁶ cells/mL.
-
This compound Treatment: Pre-incubate the RPMCs with various concentrations of this compound for 30 minutes at 37°C.
-
Induction of Histamine Release: Add the desired secretagogue:
-
Compound 48/80 (10 µg/mL)
-
PMA (10 nM) + Ionomycin (0.1 µM)
-
Thapsigargin (0.5 µM)
-
Ionomycin (1 µM)
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection and Histamine Quantification: Follow steps 7-11 from Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for the histamine release assay.
Mast Cell Degranulation Signaling Pathway
References
High-Throughput Screening for Dihydrocubebin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies to evaluate the biological activities of Dihydrocubebin, a lignan with demonstrated potential in anticancer, anti-inflammatory, and neuroprotective applications. Detailed protocols for key experiments are provided to facilitate the screening and elucidation of its mechanisms of action.
Biological Activities of this compound: A Summary
This compound, a natural lignan, has garnered significant interest for its diverse pharmacological properties. Preclinical studies have indicated its potential as a therapeutic agent in several disease areas. This document outlines HTS approaches to systematically investigate its anticancer, anti-inflammatory, and neuroprotective effects.
High-Throughput Screening for Anticancer Activity
The anticancer potential of this compound can be effectively assessed using a battery of high-throughput cell-based assays. These assays are designed to measure cell viability and proliferation in various cancer cell lines.
Quantitative Data for Anticancer Activity
The following table summarizes the cytotoxic effects of this compound and related compounds on different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | MTT | 40 | [1] |
| This compound | C4-1 (Cervical Cancer) | MTT | 40 | [1] |
| This compound | SiHa (Cervical Cancer) | MTT | ~50 | [1] |
| This compound | CaSki (Cervical Cancer) | MTT | ~60 | [1] |
| Cubebin | A549 (Lung Cancer) | MTT | >100 | [2] |
| Cubebin | K562 (Leukemia) | MTT | >100 | [2] |
| Cubebin | SiHa (Cervical Cancer) | MTT | >100 | [2] |
| Cubebin | KB (Nasopharyngeal Cancer) | MTT | >100 | [2] |
| Cubebin | HCT116 (Colon Cancer) | MTT | >100 | [2] |
| Cubebin | HT29 (Colon Cancer) | MTT | >100 | [2] |
Experimental Protocol: High-Throughput Cell Viability (MTT) Assay[3][4][5]
This protocol is optimized for a 96-well plate format suitable for HTS.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Postulated Anticancer Signaling Pathways
This compound and related lignans are thought to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
High-Throughput Screening for Anti-inflammatory Activity
This compound's anti-inflammatory properties can be screened by measuring its ability to inhibit key inflammatory mediators and pathways in cell-based models.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of this compound and related compounds.
| Compound | Assay | Cell Line/Model | IC50/Effect | Reference |
| This compound | Histamine release inhibition (Compound 48/80 induced) | Rat Peritoneal Mast Cells | Inhibition observed | [3] |
| Cubebin | Carrageenan-induced paw edema | Rat | Significant reduction | [4] |
| Cubebin | Prostaglandin E2-induced edema | Mouse | Significant reduction | [4] |
| Hinokinin | Prostaglandin-induced edema | Mouse | 59.2% reduction | [5] |
| O-benzylcubebin | Prostaglandin-induced edema | Mouse | 66.0% reduction | [5] |
Experimental Protocols
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 murine macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells and this compound alone to test for cytotoxicity.
-
Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
This assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into 96-well opaque plates and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.
Postulated Anti-inflammatory Signaling Pathways
This compound is hypothesized to interfere with pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, and inhibit the activity of enzymes like COX-2.
High-Throughput Screening for Neuroprotective Activity
The neuroprotective potential of this compound can be evaluated by assessing its ability to protect neuronal cells from various insults that mimic neurodegenerative conditions.
Quantitative Data for Neuroprotective Activity
The following table presents data on the neuroprotective effects of this compound and related compounds.
| Compound | Assay | Cell Line/Model | EC50/Effect | Reference |
| Cubebin Fraction | Acetylcholinesterase Inhibition | In vitro | IC50: 72.72 ± 8.7 µg/mL | [6] |
| Hinokinin Fraction | Acetylcholinesterase Inhibition | In vitro | IC50: 84.54 ± 9.86 µg/mL | [6] |
| Cubebin Fraction | Aβ-induced cytotoxicity | SH-SY5Y cells | Significant protection at 100 µg/mL | [7] |
| Hinokinin Fraction | Aβ-induced cytotoxicity | SH-SY5Y cells | Significant protection at 100 µg/mL | [7] |
Experimental Protocol: High-Throughput Neuronal Viability Assay[18][19]
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
This compound stock solution (in DMSO)
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or other neurotoxic insults (e.g., 6-hydroxydopamine, MPP+)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well or 384-well plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into plates at an appropriate density and differentiate them into a neuronal phenotype if required (e.g., using retinoic acid).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂) for a specified duration to induce cell death.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the neurotoxin alone and determine the EC50 value.
Postulated Neuroprotective Signaling Pathways
This compound may exert its neuroprotective effects by mitigating oxidative stress and inflammation through modulation of pathways like MAPK and NF-κB, and by inhibiting apoptosis.
Workflow for High-Throughput Screening of this compound
The following diagram illustrates a general workflow for the high-throughput screening of this compound's biological activities.
Conclusion
These application notes provide a framework for the high-throughput screening of this compound to explore its anticancer, anti-inflammatory, and neuroprotective activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further characterize the therapeutic potential of this promising natural compound. The modular nature of these HTS assays allows for adaptation to specific research questions and the integration of additional secondary assays to elucidate detailed mechanisms of action.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibition of the Inducible Nitric Oxide Synthase Enhances the DPSC Mineralization under LPS-Induced Inflammation [mdpi.com]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydrocubebin Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Dihydrocubebin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound using column chromatography?
A1: this compound, a lignan, is typically purified from a crude plant extract or a synthetic reaction mixture using normal-phase column chromatography with silica gel as the stationary phase. The process involves dissolving the crude material in a minimal amount of solvent and applying it to a prepared silica gel column. A solvent system of increasing polarity is then used to elute the compounds, with fractions being collected and analyzed for the presence and purity of this compound.
Q2: How do I select an appropriate solvent system for this compound purification?
A2: The ideal solvent system for flash chromatography should provide a thin-layer chromatography (TLC) retention factor (Rf) of approximately 0.2 to 0.3 for this compound.[1] Common solvent systems for lignans, which are moderately polar, include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or ether.[2] A good starting point for method development is a gradient of ethyl acetate in hexane. For more polar lignans, a system of methanol in dichloromethane may be effective.[2]
Q3: Is this compound susceptible to degradation on silica gel?
Q4: What analytical techniques can be used to confirm the purity of the isolated this compound?
A4: The purity of the collected fractions should be assessed by TLC. Fractions containing pure this compound can then be combined and the solvent removed. Final purity confirmation is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between this compound and the impurities, aiming for an Rf of 0.2-0.3 for this compound.[1] Consider using a different solvent combination (e.g., ether/hexane instead of ethyl acetate/hexane). |
| Overloading the column with the crude sample. | The amount of crude material should be appropriate for the column size. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for difficult separations.[6] | |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" of packing is generally recommended.[6][7] | |
| This compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol can be added to the eluent, but it should not exceed 10% to avoid dissolving the silica gel.[2] |
| This compound may have degraded on the column. | Test the stability of this compound on silica gel using a 2D TLC experiment. If it is unstable, consider using deactivated silica gel (by pre-treating with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[3] | |
| This compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Start with a less polar solvent system. If this compound has a high Rf on TLC with the initial solvent system, reduce the proportion of the polar solvent. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in the least polar solvent possible in which it is soluble, or use the initial mobile phase for loading. If the sample is not soluble in a non-polar solvent, consider the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[2] | |
| Low yield of purified this compound | Incomplete elution from the column. | After the main fractions of this compound have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining compound. |
| Degradation of the compound during purification. | Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason. If acid sensitivity is suspected, use deactivated silica gel.[3] | |
| Broad peaks leading to many mixed fractions. | Optimize the loading technique and the solvent gradient. A shallower gradient can improve the separation of closely eluting compounds.[3] Ensure the column is not overloaded. |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of this compound
This protocol provides a general guideline for the purification of this compound using flash chromatography on a silica gel column. Optimization will be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.[8]
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluting solvent through it until the pack is stable and the solvent level is just above the top layer of sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound sample in a minimal volume of the initial eluting solvent or a solvent of similar or lower polarity. Carefully apply the solution to the top of the column.
-
Dry Loading: If the sample is not soluble in a non-polar solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
3. Elution and Fraction Collection:
-
Begin elution with the initial, non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A stepwise or linear gradient can be used.
-
Collect fractions of a suitable volume in test tubes.
4. Analysis of Fractions:
-
Monitor the elution of compounds using thin-layer chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that contain pure this compound.
5. Isolation of Purified this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity and identity of the isolated this compound using HPLC, NMR, and MS.
Quantitative Data Summary (Example)
The following table provides an example of how to present quantitative data from a purification run. Actual values will vary depending on the specific experimental conditions.
| Parameter | Value |
| Column Dimensions (Diameter x Length) | 5 cm x 30 cm |
| Stationary Phase (Silica Gel, 230-400 mesh) | 100 g |
| Crude Sample Loaded | 2.0 g |
| Initial Solvent System | 95:5 Hexane:Ethyl Acetate |
| Final Solvent System | 70:30 Hexane:Ethyl Acetate |
| Total Elution Volume | 1.5 L |
| Yield of Purified this compound | 1.2 g (60%) |
| Purity (by HPLC) | >98% |
Visualizations
References
- 1. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgsyn.org [orgsyn.org]
Overcoming experimental variability in Dihydrocubebin assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome experimental variability in assays involving Dihydrocubebin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lignan, a class of polyphenols found in various plants, including Piper cubeba. It is a dibenzylbutanediol lignan.[1] Its primary known mechanism of action involves the modulation of intracellular calcium (Ca2+) signaling.[2] It has been shown to inhibit histamine release from mast cells, suggesting an anti-allergic or anti-inflammatory potential. Additionally, this compound has been identified as a potent and selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.
Q2: In which solvents can I dissolve this compound for in vitro assays?
A2: For biological assays, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[3] This stock solution is then further diluted in the aqueous assay buffer or cell culture medium to the final working concentration. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[3][4]
Q3: What are the common sources of variability in this compound assays?
A3: Variability in this compound assays can arise from several factors, including:
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Compound Stability and Solubility: this compound's stability can be influenced by factors like pH, temperature, and the composition of the solvent.[5] Poor solubility in aqueous buffers can lead to precipitation and inaccurate concentrations.
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Cell-Based Assay Parameters: Inconsistent cell seeding density, variations in cell health and passage number, and contamination can all contribute to significant variability.[2][6]
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Assay-Specific Interferences: Autofluorescence of this compound or other components in plant extracts can interfere with fluorescence-based readouts.[7][8] Components of the extract may also directly interact with assay reagents, leading to false positive or negative results.[9]
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Natural Variability of the Compound: The concentration of lignans like this compound in plant sources can vary depending on genetic and environmental factors.[10]
Troubleshooting Guides
Problem 1: High Variability in Cell-Based Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommendation |
| Inconsistent Cell Seeding Density | Optimize and standardize cell seeding density. | Perform a cell titration experiment to determine the optimal cell number per well that provides a linear and reproducible signal for your specific assay duration.[2][6][11][12] |
| Poor Cell Health or Viability | Monitor cell morphology and viability regularly. | Ensure cells are in the logarithmic growth phase and maintain a consistent passaging schedule. Do not use cells that are over-confluent.[2] |
| Solvent (DMSO) Toxicity | Test for solvent toxicity. | Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it does not affect cell viability or the assay readout. Keep the final DMSO concentration below 0.5%.[4] |
| This compound Precipitation | Visually inspect wells for precipitate. | Prepare fresh dilutions of this compound for each experiment. Consider using a solubility-enhancing agent in your buffer if precipitation persists, but validate its compatibility with the assay. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test for contamination. | Implement good cell culture practices, including routine testing for mycoplasma, to ensure the reliability of your results. |
Problem 2: Inaccurate Results in Enzyme Inhibition Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommendation |
| Direct Interference with Assay Signal | Run appropriate controls. | Include controls with this compound and the detection reagents in the absence of the enzyme to check for any direct quenching or enhancement of the signal. |
| Time-Dependent Inhibition | Pre-incubate this compound with the enzyme. | Perform experiments with varying pre-incubation times of the enzyme and inhibitor to determine if the inhibition is time-dependent. |
| Compound Instability in Assay Buffer | Assess compound stability. | Incubate this compound in the assay buffer for the duration of the experiment and then analyze its concentration by HPLC to check for degradation.[5] |
| Non-Specific Inhibition | Vary enzyme concentration. | Perform the assay at different enzyme concentrations. True inhibitors should show an IC50 value that is independent of the enzyme concentration. |
| Extract-Related Interference | Use purified this compound. | If using a plant extract, consider that other compounds in the extract may interfere with the assay.[9] Purifying this compound is recommended for accurate IC50 determination. |
Problem 3: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommendation |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone. | Excite your sample at the assay's excitation wavelength and measure the emission spectrum to determine if this compound autofluoresces. If so, consider using a fluorescent probe with a different excitation/emission spectrum.[7][8] |
| High Background from Media Components | Use phenol red-free media. | Phenol red in cell culture media is a known source of autofluorescence. Switch to a phenol red-free formulation for fluorescence-based assays. |
| Suboptimal Dye Loading or Concentration | Optimize dye loading conditions. | For assays using fluorescent dyes (e.g., intracellular calcium assays), optimize the dye concentration and loading time to maximize the signal while minimizing cytotoxicity. |
| Photobleaching | Minimize light exposure. | Reduce the exposure time of your samples to the excitation light source during imaging or plate reading to prevent photobleaching of the fluorescent probe. |
| Incorrect Plate Reader Settings | Optimize reader settings. | Ensure that the gain, excitation, and emission wavelengths are optimally set for the specific fluorophore used in your assay. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-20 mM). Ensure complete dissolution by gentle vortexing or brief sonication.[3]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: General Cell-Based Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[2][6]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method (e.g., MTT, XTT, or a commercial luminescent ATP-based assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Intracellular Calcium Measurement Assay
-
Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[13]
-
Washing: Gently wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium) to remove excess dye.
-
Compound Addition and Measurement: Use a fluorescence plate reader with kinetic reading capabilities to measure the baseline fluorescence. Inject the desired concentration of this compound (or a known agonist/antagonist as a control) and immediately begin recording the change in fluorescence intensity over time.[14]
-
Data Analysis: Analyze the kinetic data to determine the change in intracellular calcium concentration in response to this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocubebin Sample Preparation for Spectroscopic Analysis: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the typical sample concentration required for NMR analysis of dihydrocubebin?
For ¹H NMR spectroscopy of this compound, a concentration of 5-25 mg in 0.6-0.7 mL of a suitable deuterated solvent is generally recommended. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio within a reasonable acquisition time.
Q2: Which deuterated solvents are suitable for dissolving this compound for NMR analysis?
While specific solubility data for this compound in various deuterated solvents is not extensively published, chloroform-d (CDCl₃) is a common choice for lignans and is likely to be effective. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. It is advisable to perform a small-scale solubility test with the non-deuterated version of the solvent first to conserve the more expensive deuterated solvent.
Q3: How can I ensure my this compound sample is pure enough for spectroscopic analysis?
This compound is often extracted from natural sources like Piper cubeba. Common impurities may include other lignans such as cubebin and hinokinin. Purification can be achieved through chromatographic techniques. Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is a common method. For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the key considerations for preparing a this compound sample for Mass Spectrometry (MS)?
For MS analysis, it is crucial to have a clean sample free from non-volatile buffers and salts, which can interfere with ionization. The sample should be dissolved in a volatile solvent compatible with the ionization technique being used (e.g., methanol or acetonitrile for electrospray ionization).
Q5: How should I prepare a solid this compound sample for FT-IR analysis?
For solid samples, the KBr pellet method is common. A small amount of finely ground this compound (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and then placing the paste between two salt plates (e.g., NaCl or KBr).
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Solution |
| Poorly resolved or broad peaks | 1. Sample concentration is too high. 2. Presence of paramagnetic impurities. 3. Poor shimming of the spectrometer. 4. Incomplete dissolution of the sample. | 1. Dilute the sample. 2. Purify the sample further or use a chelating agent if metal contamination is suspected. 3. Re-shim the instrument. 4. Ensure the sample is fully dissolved. Gentle heating or sonication may help. Filter the sample if necessary. |
| Unexpected peaks in the spectrum | 1. Residual solvent from purification. 2. Presence of impurities from the natural extract. 3. Sample degradation. | 1. Dry the sample under high vacuum for an extended period. 2. Refer to literature on the phytochemical profile of the source material to identify potential impurities. Further purification may be needed. 3. Check the stability of this compound under the storage and sample preparation conditions. Store in a cool, dark place. |
| Inaccurate integration | 1. Overlapping peaks. 2. Poor phasing of the spectrum. | 1. Try a different deuterated solvent to induce chemical shift changes. 2. Carefully re-phase the spectrum manually. |
Mass Spectrometry
| Issue | Possible Cause | Solution |
| Low signal intensity or no signal | 1. Poor ionization of this compound. 2. Sample concentration is too low. 3. Presence of ion-suppressing agents (e.g., salts, detergents). | 1. Optimize the ionization source parameters. Try a different ionization method (e.g., APCI if ESI is not working well). 2. Increase the sample concentration. 3. Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. |
| Complex or unexpected fragmentation pattern | 1. In-source fragmentation. 2. Presence of co-eluting impurities. | 1. Reduce the energy in the ion source (e.g., decrease the fragmentor voltage). 2. Improve chromatographic separation before MS analysis. |
Experimental Protocols
This compound Purification from Plant Material
This protocol describes a general procedure for the extraction and purification of this compound from Piper cubeba seeds.
-
Extraction:
-
Fractionation and Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate different fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
-
Further Purification (Optional):
-
For high-purity samples, perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.
-
Sample Preparation for Spectroscopic Analysis
1. NMR Spectroscopy
-
Materials: this compound sample, deuterated solvent (e.g., CDCl₃), NMR tube, pipette.
-
Procedure:
-
Weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
-
2. Mass Spectrometry
-
Materials: this compound sample, MS-grade volatile solvent (e.g., methanol, acetonitrile), vial, pipette.
-
Procedure:
-
Prepare a stock solution of the purified this compound in the chosen volatile solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis. The final concentration will depend on the sensitivity of the mass spectrometer.
-
Ensure the final solution is free of any particulate matter.
-
3. UV-Vis Spectroscopy
-
Materials: this compound sample, UV-grade solvent (e.g., ethanol, methanol), quartz cuvettes, volumetric flasks.
-
Procedure:
-
Prepare an accurate stock solution of this compound in the chosen UV-grade solvent.
-
Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use the same solvent as a blank reference.
-
Ensure the cuvettes are clean and free from scratches. Rinse the sample cuvette with a small amount of the sample solution before filling.
-
4. FT-IR Spectroscopy (KBr Pellet Method)
-
Materials: this compound sample, FT-IR grade KBr powder, agate mortar and pestle, pellet press.
-
Procedure:
-
Place 1-2 mg of the purified this compound and approximately 100-200 mg of dry KBr powder in the agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.
-
Quantitative Data Summary
The following table summarizes key spectral data for this compound obtained from the PubChem database.[3]
| Spectroscopic Data | Values |
| Molecular Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.4 g/mol |
| ¹³C NMR | Spectral data available in PubChem CID 193042 |
| GC-MS | Top m/z peaks: 135, 136. Full spectrum available in PubChem CID 193042 |
| Vapor Phase IR | Spectrum available in PubChem CID 193042 |
Visualizations
Caption: Experimental workflow for the purification and spectroscopic analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in spectroscopic analysis.
References
Technical Support Center: Dihydrocubebin in Biological Buffers
Welcome to the technical support center for researchers utilizing dihydrocubebin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a lignan, a class of polyphenolic compounds found in various plants. It is investigated for its potential biological activities, including anti-inflammatory and other therapeutic effects. Its mechanism of action is thought to involve the modulation of cellular signaling pathways, such as the NF-κB and MAPK pathways.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule with low water solubility.[1] Lignans, in general, are sparingly soluble or insoluble in water.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous biological buffer (e.g., PBS, Tris, or cell culture media), the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
Q3: What is the estimated solubility of this compound in aqueous solutions?
Direct experimental data for this compound's solubility in various biological buffers is limited. However, its estimated water solubility is low, with reported values around 1.55 mg/L and 0.064 g/L.[1] This inherent low aqueous solubility is the primary reason for precipitation issues.
Q4: Can I heat or sonicate the solution to redissolve the precipitate?
Gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve precipitated compounds.[3] However, it's crucial to ensure that these methods do not degrade this compound or affect its biological activity. It is recommended to first try optimizing the solvent conditions. If heating or sonication is used, the solution should be visually inspected to confirm complete dissolution before use.
Q5: What is the maximum recommended concentration of DMSO in my final experimental setup?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%.[4] It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your biological buffers.
Problem: Precipitate forms upon dilution of DMSO stock solution.
Cause: Rapid change in solvent polarity from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO. A common starting point is 10 mM. This reduces the concentration shock upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first dilute the DMSO stock into a small volume of buffer that contains a higher percentage of serum or protein, which can help stabilize the compound. Then, add this intermediate dilution to the final volume.
-
Use of Co-solvents: In some cases, the addition of a small amount of a biocompatible co-solvent to the final buffer can improve solubility. Examples include ethanol, polyethylene glycol (PEG), or glycerol.[5] The final concentration of any co-solvent should be carefully controlled and tested for effects on the experimental system.
-
Inclusion of Solubilizing Agents: For challenging compounds, consider the use of solubilizing agents such as cyclodextrins. These molecules have a hydrophobic interior that can encapsulate the drug, while their hydrophilic exterior improves aqueous solubility.[6]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While there is no specific data on the pH-dependent solubility of this compound, preparing buffers at slightly different pH values (within the physiological range acceptable for your experiment) may be worth exploring.
Experimental Workflow for Troubleshooting
Caption: A troubleshooting workflow for addressing this compound precipitation.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 358.4 g/mol | [7] |
| Estimated Water Solubility | 1.55 mg/L | [1] |
| 0.064 g/L | [1] | |
| LogP (estimated) | 2.9 | [7] |
| Solubility in Organic Solvents | Soluble in DMSO, Methanol, Ethanol | General information for lignans[2] |
| Solubility in PBS (pH 7.4) | Data not available | |
| Solubility in Tris Buffer | Data not available | |
| Solubility in DMEM | Data not available |
Note: The lack of specific solubility data in common biological buffers highlights the need for empirical determination by the researcher.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Biological Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the biological buffer (e.g., cell culture medium with serum) to the experimental temperature (e.g., 37°C).
-
Dilution: Add the required volume of the this compound stock solution directly to the pre-warmed buffer while gently vortexing or swirling. It is crucial to add the stock solution to the buffer, not the other way around.
-
Final Concentration: Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Signaling Pathway
Proposed Mechanism of this compound-mediated Inhibition of the NF-κB Pathway
Based on studies of structurally related dibenzylbutane lignans, this compound may exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. The proposed mechanism involves the prevention of the degradation of IκBα, which in turn sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Dual-specific autophosphorylation of kinase IKK2 enables phosphorylation of substrate IκBα through a phosphoenzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dihydrocubebin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the in vivo bioavailability of Dihydrocubebin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lignan compound naturally found in plants such as Piper cubeba.[1] Like many plant-derived polyphenolic compounds, this compound exhibits poor water solubility, which can limit its absorption in the gastrointestinal tract and result in low oral bioavailability.[2][3][4] This poses a significant challenge for in vivo studies, as achieving therapeutic concentrations in target tissues can be difficult.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and dissolution rate. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions, can increase its surface area and facilitate absorption.[5][6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[8][9]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can improve its solubility and promote lymphatic uptake.
Q3: Are there any known metabolic pathways for this compound that could affect its bioavailability?
A3: While specific data for this compound is limited, plant lignans are generally metabolized by intestinal bacteria.[10][11][12] This can lead to the formation of various metabolites, which may have different biological activities and pharmacokinetic profiles compared to the parent compound. It is crucial to consider the role of the gut microbiome when evaluating the in vivo efficacy of this compound.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate of the compound. | 1. Enhance Solubility: Utilize a bioavailability enhancement strategy such as nanoformulation or solid dispersion (see Experimental Protocols section).2. Optimize Vehicle: For preclinical studies, consider using a vehicle that improves solubility, such as a solution containing co-solvents (e.g., PEG 400, DMSO) or lipids. Ensure the vehicle is well-tolerated by the animal model.[13] |
| High inter-individual variability in pharmacokinetic data. | Differences in gut microbiota composition among study animals, leading to variable metabolism of this compound.[10][11] | 1. Standardize Animal Husbandry: House animals under identical conditions to minimize variations in gut flora.2. Characterize Metabolites: Analyze plasma and fecal samples for major metabolites to understand the metabolic profile in your animal model. |
| Precipitation of this compound in aqueous solutions for injection. | The hydrophobic nature of this compound. | 1. Use of Co-solvents: Prepare the injection solution using a biocompatible co-solvent system.2. Formulate as a Nanoemulsion: A nanoemulsion formulation can provide a stable, injectable aqueous dispersion of this compound.[5][6][14] |
| Inconsistent results in efficacy studies. | Poor and variable bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Confirm Bioavailability: Conduct a pilot pharmacokinetic study with the chosen formulation to ensure adequate systemic exposure.2. Dose-Response Study: Perform a dose-ranging study to establish a clear relationship between the administered dose and the observed effect. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations and potential interference from matrix components. | 1. Develop a Sensitive Analytical Method: Utilize a highly sensitive and specific analytical method such as HPLC-MS/MS for quantification.[15][16]2. Optimize Sample Preparation: Employ a robust sample extraction method, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies. Note: This data is for illustrative purposes and should be experimentally verified.
| Formulation | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | Oral | 50 ± 15 | 2.0 | 200 ± 50 | 100 (Reference) |
| This compound Solid Dispersion | 50 | Oral | 250 ± 60 | 1.5 | 1200 ± 250 | 600 |
| This compound Nanoemulsion | 50 | Oral | 400 ± 90 | 1.0 | 2000 ± 400 | 1000 |
| This compound in Liposomes | 50 | Oral | 350 ± 80 | 1.5 | 1800 ± 350 | 900 |
| This compound Solution | 10 | Intravenous | 1500 ± 300 | 0.1 | 1000 ± 200 | N/A |
Experimental Protocols
Preparation of this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Formulation of this compound Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method for improved oral delivery.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Methodology:
-
Accurately weigh this compound, SPC, and cholesterol in a molar ratio of 1:10:5.
-
Dissolve the weighed components in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator at 45°C under reduced pressure to form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to ensure complete removal of residual solvents.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature (approximately 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice for 10-15 minutes.
-
The resulting unilamellar liposomal suspension can be stored at 4°C.
Quantification of this compound in Plasma by HPLC
This protocol provides a general method for the quantification of this compound in plasma samples, which should be validated for specific experimental conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 20 µL.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
Validation Parameters:
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability according to regulatory guidelines.[17]
Visualizations
Signaling Pathway of Mast Cell Activation
This compound has been reported to potentially interfere with intracellular Ca2+ signaling in mast cells. The following diagram illustrates the key steps in mast cell activation, highlighting the central role of calcium.
Caption: Mast cell activation cascade leading to degranulation.
Experimental Workflow for Bioavailability Enhancement
The following diagram outlines the general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 11. cambridge.org [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 15. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural product extracts in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants introduced by natural product extracts?
Natural product extracts can be a source of various biological and chemical contaminants that can adversely affect cell cultures. The most common types include:
-
Microbial Contamination: This is the most frequent issue and includes bacteria, fungi (molds and yeasts), and mycoplasma. These can originate from the raw plant material, solvents, or handling during the extraction process.[1][2][3][4]
-
Endotoxins: These are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and are a major concern.[5][6][7][8] They can be present even if the extract is sterile and can cause significant biological effects on cells.[5][9]
-
Chemical Contamination: This category includes residual solvents from the extraction process, heavy metals from the soil where the plant was grown, and inherent cytotoxicity of the extract itself.[6][10][11]
-
Viral Contamination: While less common, plant viruses or viruses from other sources can be introduced.[12]
Q2: How can I distinguish between different types of microbial contamination?
Observing the culture under a microscope is the first step in identifying the type of microbial contamination:
-
Bacteria: Typically appear as small, motile (or non-motile) individual particles. The culture medium often becomes turbid and may change color rapidly (usually yellow due to a drop in pH).[2][13][14]
-
Yeast: Appear as individual, ovoid, or spherical particles that may be budding. The culture medium may become turbid and change color.[12]
-
Fungi (Mold): Often visible as filamentous structures (hyphae) that can form a mycelial mat. The culture medium may remain clear initially, with visible fungal colonies.[2][13]
-
Mycoplasma: Are very small bacteria that lack a cell wall and are not visible with a standard light microscope. Their presence often does not cause turbidity but can lead to subtle changes in cell growth, morphology, and metabolism.[3][13] Specific testing, such as PCR or fluorescence staining, is required for detection.[3][14]
Q3: My cells are growing poorly after adding a natural product extract, but I don't see any visible contamination. What could be the cause?
If there are no visible signs of microbial contamination, consider the following possibilities:
-
Mycoplasma Contamination: As mentioned, mycoplasma is not visible under a standard microscope and can affect cell health.[3][13]
-
Endotoxin Contamination: Endotoxins can have significant effects on cell proliferation and function, even at very low concentrations.[5][9]
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Inherent Cytotoxicity of the Extract: The natural product extract itself may be cytotoxic to your specific cell line at the concentration you are using.
-
Chemical Contamination: Residual solvents or other chemicals in the extract could be harming the cells.[6][10]
-
pH Shift: The extract may have altered the pH of the culture medium to a level that is not optimal for cell growth.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
If you suspect microbial contamination, follow these steps:
-
Isolate the Contaminated Culture: Immediately remove the contaminated flask or plate from the incubator to prevent cross-contamination.[13]
-
Identify the Contaminant: Observe the culture under a microscope to determine if it is bacterial, fungal, or yeast. If mycoplasma is suspected, use a specific detection kit.[14]
-
Discard Contaminated Cultures: It is generally recommended to discard contaminated cultures to avoid spreading the contamination.[13]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[13]
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel.[1][3]
-
Check Reagents and Media: Test all media, sera, and other reagents used for contamination.
-
Sterilize the Natural Product Extract: If the extract is the suspected source, re-sterilize it using an appropriate method (see Guide 3).
Guide 2: Troubleshooting Endotoxin Contamination
Endotoxins can significantly impact experimental results. Here’s how to address potential endotoxin contamination:
-
Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your natural product extract and other reagents.[15]
-
Source of Endotoxins: Identify the source of the endotoxin. It could be the water used for extraction, the raw plant material, or contamination during processing.
-
Endotoxin Removal: If the extract is contaminated, consider methods for endotoxin removal, such as phase separation with Triton X-114 or affinity chromatography.
-
Use Endotoxin-Free Reagents: Whenever possible, use certified endotoxin-free water, media, sera, and labware.[7]
Guide 3: Sterilization of Natural Product Extracts
Choosing the right sterilization method is crucial to avoid contamination without degrading the active compounds in your extract.
-
Filtration: For heat-labile compounds, sterile filtration using a 0.22 µm filter is the preferred method.[16][17][18]
-
Autoclaving: For heat-stable compounds, autoclaving (121°C for 15 minutes) can be effective.[16][17] However, this can degrade many natural products.
-
Solvent Sterilization: If the extract is dissolved in a high concentration of a solvent like ethanol (≥70%), it may be self-sterilizing. However, the solvent must be evaporated under sterile conditions before use in cell culture.
Quantitative Data
Table 1: Effects of Endotoxin on Different Cell Lines
| Cell Line | Endotoxin Concentration | Observed Effect | Reference |
| Equine Peritoneal Macrophages | 0.5 ng/mL | Significant increase in interleukin-6 production | [5] |
| Human T Cells | 100 ng/mL | Stimulated proliferation and lymphokine production | [5] |
| Murine B Cell Tumor (70Z/3) | 10 to 200 ng/mL | Stimulated IgM production | [5] |
| CHO, 3T3, WI-38 | 20 ng/mL | No detectable effects on growth | [5] |
| Human Mesenchymal Stem Cells (hADSCs) | > 0.1 ng/mL | Increased proliferative capacity | [19] |
| Human Mesenchymal Stem Cells (hMSC-1) | > 1 ng/mL | Increased proliferative capacity | [19] |
| Human Mesenchymal Stem Cells (hMSC-2) | > 100 ng/mL | Increased proliferative capacity | [19] |
| Oocyte Fertilization | > 1 ng/mL | Reduced pregnancy rate | [9] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This is a general protocol and may need optimization for your specific primers and PCR master mix.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.
-
Discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.
-
-
DNA Extraction:
-
Use a commercial DNA extraction kit suitable for bacteria.
-
Elute the DNA in 30-50 µL of elution buffer.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, Taq polymerase, and nuclease-free water.
-
Add 1-5 µL of the extracted DNA to the master mix.
-
Use appropriate positive and negative controls.
-
Perform PCR with an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Endotoxin Detection by LAL Assay
This protocol is a simplified overview of the chromogenic LAL assay.
-
Sample Preparation:
-
Dilute the natural product extract in endotoxin-free water to a concentration that does not interfere with the assay. A dilution series may be necessary.
-
Prepare a standard curve using a known concentration of E. coli endotoxin.
-
-
Assay Procedure:
-
Add the samples, standards, and negative controls to a 96-well plate in duplicate or triplicate.
-
Add the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified by the kit manufacturer.
-
Add the chromogenic substrate to each well and incubate for the recommended time.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of the wells at 405 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration.
-
Calculate the endotoxin concentration in the samples based on the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
Caption: Decision tree for selecting a sterilization method for natural product extracts.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. greenelephantbiotech.com [greenelephantbiotech.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. corning.com [corning.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. cellsciences.com [cellsciences.com]
- 8. novabio.lt [novabio.lt]
- 9. bcis.gr [bcis.gr]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. corning.com [corning.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. youtube.com [youtube.com]
- 19. A biological study establishing the endotoxin limit for in vitro proliferation of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility challenges in Dihydrocubebin research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in Dihydrocubebin research. The information is tailored for researchers, scientists, and professionals in drug development to enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known stereochemistry?
A1: this compound is a lignan, a class of polyphenols found in various plants. It is structurally defined as (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol[1]. The specific stereoisomer is crucial as the spatial arrangement of atoms in a molecule can significantly influence its biological activity[2].
Q2: What are the primary sources for isolating this compound?
A2: this compound is commonly isolated from plants of the Piper genus, with Piper cubeba (cubeb pepper) being a well-documented source[3][4].
Q3: What are the reported biological activities of this compound?
A3: Research has indicated several potential biological activities for this compound and related lignans, including anti-inflammatory and anticancer effects. For instance, extracts containing this compound have been shown to inhibit histamine release from mast cells, suggesting anti-inflammatory potential. However, specific and consistent high-potency anticancer activity for isolated this compound is not yet well-established in the literature, with many studies focusing on crude extracts or other related lignans[5].
Q4: Why is there variability in the reported biological activity of lignans like this compound?
A4: Variability in biological activity can stem from several factors. The stereochemistry of the isolated or synthesized compound is critical, as different stereoisomers can have vastly different biological effects[2]. Additionally, the purity of the compound, the specific experimental conditions, and the cell lines or animal models used can all contribute to divergent results. For natural products, there can be variations in the concentration of the compound in the plant material due to geographical location, harvest time, and storage conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the isolation, characterization, and biological evaluation of this compound.
Guide 1: this compound Isolation and Purification
Issue: Low yield or purity of this compound from Piper cubeba
-
Potential Cause 1: Inefficient Extraction Method. The choice of extraction solvent and technique significantly impacts the yield of this compound.
-
Solution: Ultrasound-assisted extraction has been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for obtaining lignans from Piper cubeba[4]. A recommended protocol is using 84% aqueous ethanol as the solvent and performing the extraction for approximately 38 minutes[4].
-
-
Potential Cause 2: Improper Solvent Selection. Different solvents will extract different profiles of compounds.
-
Solution: Methanol, ethanol, and hexane have all been used for extracting lignans from Piper cubeba[3]. The choice of solvent can be tailored to enrich the extract with compounds of a certain polarity. For this compound, a polar solvent like ethanol or methanol is a suitable starting point. Subsequent fractionation with solvents of varying polarity can then be used to purify the target compound.
-
-
Potential Cause 3: Co-elution with other Lignans. Piper cubeba contains several other lignans with similar chemical properties, which can make purification challenging.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating structurally similar compounds. A reverse-phase HPLC method can be developed and optimized for the purification of this compound[4].
-
Experimental Protocol: Ultrasound-Assisted Extraction of Lignans from Piper cubeba
-
Sample Preparation: Grind dried Piper cubeba seeds into a fine powder.
-
Extraction: Suspend the powdered seeds in 84% aqueous ethanol.
-
Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for 38 minutes at a controlled temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification: Subject the crude extract to further purification steps such as column chromatography or preparative HPLC to isolate this compound.
Guide 2: Characterization and Identification
Issue: Ambiguous identification of this compound.
-
Potential Cause 1: Insufficient Analytical Data. Relying on a single analytical technique may not be sufficient for unambiguous identification.
-
Solution: A combination of spectroscopic techniques should be employed for structural elucidation. This includes ¹H-NMR, ¹³C-NMR, and mass spectrometry. The obtained data should be compared with published data for this compound[6].
-
-
Potential Cause 2: Lack of a Reference Standard. Without a certified reference standard, confirming the identity and purity of the isolated compound can be difficult.
-
Solution: Whenever possible, obtain a certified reference standard of this compound for comparison of retention times in HPLC and spectroscopic data.
-
Experimental Protocol: HPLC Analysis of this compound
-
Column: A C18 reverse-phase column is suitable for the separation of lignans.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized based on the specific column and instrument.
-
Detection: UV detection at a wavelength of around 285 nm can be used for the quantification of this compound.
-
Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.
Guide 3: Biological Activity Assays
Issue: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause 1: Variation in Compound Purity and Stereochemistry. As mentioned, the purity and stereoisomeric form of this compound will directly impact its biological activity.
-
Solution: Ensure the compound is of high purity (ideally >95%) as confirmed by HPLC and NMR. Confirm the stereochemistry if possible, as the biological activity of lignans is often stereospecific.
-
-
Potential Cause 2: Cell Line Variability. Different cancer cell lines can exhibit varying sensitivity to the same compound.
-
Solution: When assessing anticancer activity, use a panel of well-characterized cell lines. Report the specific cell line and culture conditions in detail.
-
-
Potential Cause 3: Issues with Compound Solubility. this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results.
-
Solution: Use a suitable solvent such as DMSO to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and that a vehicle control is included in all experiments.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans from Piper cubeba
| Extraction Method | Solvent | Extraction Time | Relative Yield of Total Lignans | Reference |
| Maceration | 84% Aqueous Ethanol | 24 hours | Lower | [4] |
| Soxhlet Extraction | 84% Aqueous Ethanol | 8 hours | Intermediate | [4] |
| Ultrasound-Assisted | 84% Aqueous Ethanol | 38 minutes | Highest (>80% of total lignans) | [4] |
Table 2: Illustrative IC₅₀ Values for Anticancer and Anti-inflammatory Activity of Lignans
Note: Specific IC₅₀ values for this compound are not consistently reported in the literature. The following table is illustrative of the types of data that should be generated and reported. Values are for related lignans or extracts and should not be cited as specific to this compound.
| Biological Activity | Cell Line / Model | Compound/Extract | IC₅₀ (µM) | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | Piper cubeba Dichloromethane Fraction | ~6.59 µg/mL | |
| Anti-inflammatory | Carrageenan-induced paw edema (rat) | Cubebin | - | [5] |
| Anti-inflammatory | Histamine Release (Mast Cells) | This compound | - |
Visualizations
Caption: Experimental workflow for this compound research.
Caption: this compound's effect on mast cell signaling.
References
- 1. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent Extraction and Identification of Active Anticariogenic Metabolites in Piper cubeba L. through 1H-NMR-Based Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antispore Activities of Isolated Compounds from Piper cubeba L. [mdpi.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Dihydrocubebin and Hinokinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocubebin and Hinokinin are both dibenzylbutyrolactone lignans, natural compounds found in plants of the Piper genus, notably Piper cubeba. These compounds have garnered interest in oncological research for their potential anticancer properties. This guide provides a comparative overview of the current scientific evidence on the anticancer efficacy of this compound and Hinokinin, focusing on their cytotoxic effects, mechanisms of action, and the experimental data supporting these findings. It is important to note that while both compounds show promise, the volume of research on Hinokinin's anticancer activities is considerably larger than that for this compound. To date, no studies have been identified that directly compare the two compounds under the same experimental conditions, a limitation that should be considered when evaluating the data presented herein.
Data Presentation: Cytotoxicity
The cytotoxic effects of this compound and Hinokinin have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / % Inhibition | Reference |
| Hep-2 | Larynx Squamous Cell Carcinoma | Proliferation Assay | Decreased proliferation at 10, 50, 100 µg/mL | [1] |
| SCC-25 | Oral Squamous Cell Carcinoma | Proliferation Assay | Decreased proliferation at 10, 50, 100 µg/mL | [1] |
Note: Specific IC50 values for this compound are not extensively reported in the currently available literature.
Table 2: Cytotoxicity of Hinokinin against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / % Inhibition | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT | 40-50% inhibition at 10 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 20-30% inhibition at 10 µM | [2] |
| Mia-PaCa-2 | Pancreatic Cancer | MTT | 20-30% inhibition at 10 µM | [2] |
| SW480 | Colorectal Cancer | - | Growth inhibition observed | [3] |
| P-388 | Murine Lymphocytic Leukemia | - | ED50: 1.54 µg/mL | [4] |
| HT-29 | Human Colon Adenocarcinoma | - | ED50: 4.61 µg/mL | [4] |
| A-549 | Human Lung Adenocarcinoma | - | ED50: 8.01 µg/mL | [4] |
| B16F10 | Murine Metastatic Melanoma | MTT | ED50: 2.58 µg/mL | [4] |
| HeLa | Human Cervical Cancer | MTT | ED50: 1.67 µg/mL | [4] |
| MK-1 | Murine Gastric Adenocarcinoma | MTT | ED50: 3.52 µg/mL | [4] |
Mechanisms of Action
Hinokinin
Research indicates that Hinokinin exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Hinokinin has been shown to induce programmed cell death in cancer cells. This is a crucial mechanism for eliminating malignant cells.
-
Reactive Oxygen Species (ROS) Generation: The apoptotic effect of Hinokinin in MCF-7 breast cancer cells is linked to the generation of ROS, which leads to mitochondrial dysfunction[2].
-
Cell Cycle Arrest: In breast cancer cells, (-)-Hinokinin can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
-
Modulation of Signaling Pathways: Hinokinin has been found to modulate the expression of the mTOR protein in colorectal cancer cells, a key regulator of cell growth and proliferation[3].
This compound
The precise molecular mechanisms underlying the anticancer activity of this compound are not as well-documented as those for Hinokinin. Studies have shown that it can decrease cell proliferation and migration in head and neck cancer cell lines[1]. However, further research is needed to elucidate the specific signaling pathways involved in its potential anticancer effects.
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Hinokinin-induced apoptosis pathway in cancer cells.
Caption: General experimental workflow for assessing anticancer efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Hinokinin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Adherent cells are detached, and both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI). Annexin V binds to externalized PS in apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key apoptotic regulatory proteins.
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, mTOR).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the presence and relative abundance of the target proteins.
Conclusion
The available evidence suggests that both this compound and Hinokinin, lignans isolated from Piper cubeba, possess anticancer properties. Hinokinin has been more extensively studied, with demonstrated cytotoxicity against a range of cancer cell lines and well-defined mechanisms of action that include the induction of apoptosis via ROS generation and cell cycle arrest. The data for this compound is currently more limited, showing antiproliferative and antimigratory effects but lacking detailed mechanistic insights and comprehensive cytotoxicity data.
A significant gap in the literature is the absence of direct comparative studies between these two compounds. Such studies would be invaluable for determining their relative potency and therapeutic potential. Future research should focus on conducting side-by-side comparisons of this compound and Hinokinin across a panel of cancer cell lines and elucidating the molecular pathways underlying this compound's anticancer activity. This will provide a clearer understanding of their potential as lead compounds in the development of novel cancer therapies.
References
- 1. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Lack of Evidence for Synergistic Effects of Dihydrocubebin with Chemotherapeutic Agents
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the synergistic effects of Dihydrocubebin when combined with conventional chemotherapeutic agents for cancer treatment. Despite extensive searches for scholarly articles and clinical trial data, no specific studies providing quantitative data, experimental protocols, or elucidated signaling pathways on this topic were identified. Therefore, a direct comparison guide with supporting experimental data on the synergistic action of this compound with drugs like doxorubicin, paclitaxel, or cisplatin cannot be provided at this time.
This compound is a known lignan found in certain plant species.[1] While the field of oncology actively explores the potential of natural compounds to enhance the efficacy of chemotherapy and overcome drug resistance, research into the specific interactions of this compound with chemotherapeutic drugs appears to be a novel and uninvestigated area.
For researchers and drug development professionals, this lack of data presents a potential opportunity for new avenues of investigation. Future research could focus on in vitro studies to determine if this compound exhibits synergistic, additive, or antagonistic effects with standard-of-care chemotherapies across various cancer cell lines. Such studies would be foundational in determining if this natural compound holds promise as an adjuvant in cancer therapy.
While no data exists for this compound, the concept of synergistic combination therapy is a well-established and promising strategy in cancer treatment. The co-administration of multiple therapeutic agents can lead to enhanced tumor-killing effects, reduced drug dosages, and the potential to overcome resistance mechanisms.[2][3][4][5][6][7] Successful synergistic combinations often involve agents that target different cellular pathways or mechanisms of action.[8][9][10]
Given the absence of specific data, the following sections outline a hypothetical experimental workflow and potential signaling pathways that could be investigated to assess the synergistic potential of this compound with a generic chemotherapeutic agent.
Hypothetical Experimental Workflow
To investigate the potential synergistic effects of this compound and a chemotherapeutic agent, a standard experimental workflow would be necessary. The following diagram illustrates a typical approach for such a study.
Caption: Hypothetical workflow for assessing synergistic effects.
Potential Signaling Pathways for Investigation
Should this compound demonstrate synergistic activity, a key area of investigation would be its impact on critical signaling pathways involved in cell survival and apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a synergistic drug combination.
Caption: Hypothetical apoptosis signaling pathway modulation.
References
- 1. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Polymer-Caged Nanobins for Synergistic Cisplatin-Doxorubicin Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codelivery of doxorubicin and paclitaxel by cross-linked multilamellar liposome enables synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Combination Therapy Clinical Trials Commercial Development Insight - BioSpace [biospace.com]
- 7. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Dihydrocubebin's Anti-Inflammatory Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of Dihydrocubebin against two widely used anti-inflammatory drugs, Dexamethasone and Ibuprofen. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a clear cross-validation of this compound's potential as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound, Dexamethasone, and Ibuprofen are mediated through distinct molecular mechanisms. This section summarizes the available quantitative data to compare their potency and targets.
Data Presentation
| Compound | Target/Assay | IC50 / Inhibition | Reference |
| This compound (and related Lignans) | |||
| Nitric Oxide (NO) Production (LPS-induced in RAW 264.7 cells) | IC50: 21.56 ± 1.19 μM (for Hinokinin) | [1] | |
| Superoxide (O2•−) Generation (in human neutrophils) | IC50: 0.06 ± 0.12 μg/mL (for Hinokinin) | [1] | |
| Carrageenan-Induced Paw Edema (in rats) | 53% inhibition of edema (for (-)-Cubebin) | [1] | |
| NF-κB Activation | Lignans from Piper cubeba have been shown to inhibit NF-κB activation. | [2] | |
| Dexamethasone | |||
| Glucocorticoid Receptor | IC50: 38 nM, Ki: 6.7 nM | [3] | |
| Lymphocyte Proliferation | IC50 > 10-6 M considered resistant | [4] | |
| NF-κB Inhibition | Synergistically inhibits NF-κB with other compounds. | [5] | |
| Ibuprofen | |||
| COX-1 | IC50: 13 μM | [6] | |
| COX-2 | IC50: 370 μM | [6] | |
| NF-κB Activation (in response to T-cell stimulation) | IC50: 121.8 μM for R(-)-ibuprofen, 61.7 μM for S(+)-ibuprofen | [7] |
Note: Direct quantitative data for this compound on specific molecular targets like NF-κB and MAPK pathways is limited in publicly available literature. Data for the closely related lignan, Hinokinin, and the parent compound, Cubebin, both found in Piper cubeba, are presented as a proxy.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and the comparative drugs are largely centered around the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a key orchestrator of pro-inflammatory gene expression. Lignans, including those from Piper cubeba, have been shown to inhibit this pathway.[2] Dexamethasone also exerts part of its potent anti-inflammatory effects through the inhibition of NF-κB.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound's anti-inflammatory effects are also attributed to its modulation of this pathway.
References
- 1. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hinokinin, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
A Comparative Analysis of Dihydrocubebin and Other Lignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dihydrocubebin with other well-known lignans. This analysis is supported by available experimental data to inform future research and development endeavors.
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties. This guide focuses on a comparative analysis of this compound, a lignan found in species like Piper cubeba, against other notable lignans such as Podophyllotoxin, Etoposide, Secoisolariciresinol diglucoside (SDG), Enterodiol, and Enterolactone.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data (IC50 and EC50 values) for the selected lignans across various biological assays. IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, while EC50 is the concentration that induces a response halfway between the baseline and maximum effect.
Anticancer Activity
The cytotoxic effects of these lignans against various cancer cell lines are presented below. The data is primarily derived from MTT assays, a colorimetric assay for assessing cell metabolic activity.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer (MCF-7) | > 14.0 | [1] |
| Human KB cells | > 14.0 | [1] | |
| Podophyllotoxin | A549 (Lung Carcinoma) | 1.9 | [2] |
| HCT-116 (Colon Cancer) | 0.23 (48h) | [3] | |
| Various Cancer Cell Lines | 0.18 - 9 | [4] | |
| Colorectal Cancer Cell Lines | 0.3 - 0.6 | [5] | |
| Etoposide | A549 (Lung Cancer) | 3.49 (72h) | [6] |
| HepG2 (Liver Cancer) | > Compound 27 (0.56 µM) | [7] | |
| Small Cell Lung Cancer | Varies | [8] | |
| Breast Carcinoma (MCF-7) | ~150 (24h), 100 (48h) | [9] | |
| Breast Carcinoma (MDA-MB-231) | 200 (48h) | [9] | |
| A549 (Etoposide-Resistant) | > 48.67 µg/mL | [10] |
Antiviral Activity
Information on the antiviral activity of this compound is limited in the currently available literature. Podophyllotoxin, however, has known antiviral applications, particularly against human papillomavirus (HPV).
| Lignan | Virus | IC50/EC50 | Reference |
| This compound | - | Data not available | |
| Podophyllotoxin | General Antiviral | - |
Antioxidant Activity
The antioxidant capacity of lignans is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 values represent the concentration required to scavenge 50% of the DPPH radicals.
| Lignan | Assay | EC50/IC50 (µM) | Reference |
| This compound | - | Data not available | |
| Secoisolariciresinol diglucoside (SDG) | DPPH Scavenging | 83.94 ± 2.80 (natural) | [5] |
| Reducing Power | 275.24 ± 13.15 (natural) | [5] | |
| Enterodiol | ABTS Scavenging | 13.378 µg/mL | [11] |
| Enterolactone | ABTS Scavenging | 14.146 µg/mL | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of lignans can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Lignan | Assay | IC50 | Reference |
| This compound | Histamine release inhibition | - | |
| Other Lignans | NO Production Inhibition | Varies | [12] |
Mechanisms of Action: A Glimpse into Signaling Pathways
The diverse biological effects of lignans stem from their interference with various cellular signaling pathways.
This compound's anti-inflammatory action is suggested to involve the modulation of intracellular calcium signaling. It has been observed to inhibit histamine release from mast cells, a process critically dependent on calcium influx. Further research is needed to elucidate the precise molecular targets within this pathway.
Podophyllotoxin and its semi-synthetic derivative, Etoposide , are potent anticancer agents that primarily target tubulin and topoisomerase II, respectively. Podophyllotoxin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Etoposide forms a stable complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks, which ultimately triggers programmed cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7][13][14][15][16]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the lignan compound and a vehicle control.[16]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[17][18][19][20]
Protocol Steps:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the lignan.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18][19]
-
Incubation: Allow the reaction to proceed in the dark at room temperature.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.[17][20]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion
This comparative guide highlights the diverse and potent biological activities of various lignans. While Podophyllotoxin and its derivatives have well-established anticancer mechanisms, this compound shows promise as an anti-inflammatory agent. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of natural product drug discovery, facilitating further investigation into the therapeutic potential of these fascinating compounds. More research, particularly to generate specific IC50 values for this compound in anticancer and antiviral assays, is warranted to fully understand its comparative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. netjournals.org [netjournals.org]
- 7. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide generation by 23,24-dihydrocucurbitacin D in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. Protocol Griess Test [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validating the Neuroprotective Pathway of Dihydrocubebin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective pathways of Dihydrocubebin and other notable neuroprotective compounds. While direct and extensive research on this compound's specific signaling cascade is still emerging, evidence from closely related lignans suggests a mechanism rooted in anti-inflammatory and antioxidant effects. This document synthesizes the available data and compares it with well-established neuroprotective agents that operate through distinct signaling pathways, namely Aucubin and Sulforaphane.
This compound: An Overview of its Neuroprotective Potential
This compound is a lignan found in plants of the Piper genus. Lignans as a class are recognized for their diverse pharmacological activities, including neuroprotective effects. Studies on lignan-rich extracts containing this compound, as well as its close structural relatives Cubebin and Hinokinin, have demonstrated antioxidant and anti-cholinesterase activities.[1] These activities are crucial in the context of neurodegenerative diseases like Alzheimer's, where oxidative stress and cholinergic dysfunction are key pathological features.
The prevailing hypothesis, based on the action of similar lignans, is that this compound exerts its neuroprotective effects by modulating inflammatory pathways. Specifically, the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a likely mechanism.[2][3] NF-κB is a critical regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and neurotoxic mediators in the brain.[4][5]
Comparative Analysis of Neuroprotective Pathways
To validate and contextualize the potential neuroprotective pathway of this compound, this guide compares it with two compounds with well-defined mechanisms: Aucubin, an inhibitor of the TLR4/NF-κB pathway, and Sulforaphane, an activator of the Nrf2 antioxidant pathway.
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Anti-inflammatory pathway of Aucubin.[6][7]
Caption: Antioxidant pathway of Sulforaphane.[8][9]
Quantitative Data Comparison
The following tables summarize the experimental data for this compound (and related lignans), Aucubin, and Sulforaphane, highlighting their efficacy in various neuroprotection assays.
| Compound | Assay | Model | Concentration | Effect | Reference |
| Cubebin | Acetylcholinesterase Inhibition | In vitro | IC50: 992 µM | Inhibits AChE activity | [1] |
| Cubebin Fraction | Acetylcholinesterase Inhibition | In vitro | IC50: 72.72 ± 8.7 µg/mL | Inhibits AChE activity | |
| Hinokinin Fraction | Acetylcholinesterase Inhibition | In vitro | IC50: 84.54 ± 9.86 µg/mL | Inhibits AChE activity | |
| Cubebin Fraction | Cell Viability (MTT) | SH-SY5Y cells + 50 µM Aβ | 100 µg/mL | Significantly improves cell viability | [10] |
| Hinokinin Fraction | Cell Viability (MTT) | SH-SY5Y cells + 50 µM Aβ | 100 µg/mL | Significantly improves cell viability | [10] |
Table 1: Neuroprotective Effects of this compound-related Lignans.
| Compound | Assay | Model | Concentration | Effect | Reference |
| Aucubin | Western Blot | Gerbil brain (Ischemia-Reperfusion) | 10 mg/kg | Prevents IR-induced upregulation of TLR4 (50% of IR group) | [6] |
| Aucubin | Western Blot | Gerbil brain (Ischemia-Reperfusion) | 10 mg/kg | Prevents IR-induced downregulation of IκBα (169% of IR group) | [6] |
| Aucubin | Western Blot | Gerbil brain (Ischemia-Reperfusion) | 10 mg/kg | Reverses IR-induced nuclear translocation of NF-κB | [6] |
| Aucubin | ELISA / Western Blot | Gerbil brain (Ischemia-Reperfusion) | 10 mg/kg | Significantly alleviates IR-induced increases in IL-1β and TNF-α | [6] |
Table 2: Neuroprotective Effects of Aucubin via TLR4/NF-κB Pathway.
| Compound | Assay | Model | Concentration | Effect | Reference |
| Sulforaphane | Western Blot / qPCR | Rat hippocampus (Kainic acid-induced SE) | Post-SE treatment | Significantly increases Nrf2 protein and mRNA levels | [8] |
| Sulforaphane | Western Blot / qPCR | Rat hippocampus (Kainic acid-induced SE) | Post-SE treatment | Significantly increases HO-1 and NQO1 protein and mRNA levels | [8] |
| Sulforaphane | Glutathione Assay | Rat hippocampus (Kainic acid-induced SE) | Post-SE treatment | Increases reduced GSH and decreases oxidized GSH levels | [8][9] |
| Sulforaphane | Cell Viability | Primary cortical cultures (low Mg2+ model) | Pre-treatment | Prevents seizure-like activity-induced neuronal cell death | [8][9] |
Table 3: Neuroprotective Effects of Sulforaphane via Nrf2 Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow Diagram
Caption: General experimental workflow for validating neuroprotective pathways.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^5 cells/well and culture for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Toxicity Induction: Add the neurotoxic agent (e.g., 50 µM β-amyloid) to the wells and incubate for 24-48 hours.
-
MTT Addition: Remove the culture medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, along with 100 µL of fresh medium. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reaction Mixture: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).
-
Incubation: Incubate the plate for 10 minutes at 25°C.
-
DTNB Addition: Add 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture.
-
Substrate Addition: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).
-
Reaction Termination: After a short incubation (e.g., 1 minute shaking), add 20 µL of 5% SDS to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm. The percentage of AChE inhibition is calculated by comparing the absorbance of the sample with that of a control without the inhibitor.
Western Blot Analysis for NF-κB and Nrf2 Pathways
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction:
-
For total protein, lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytosolic fractions, use a subcellular fractionation kit according to the manufacturer's instructions. This is crucial for observing the translocation of NF-κB and Nrf2 to the nucleus.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.
Conclusion
While the precise signaling pathway of this compound requires further direct validation, the available evidence strongly suggests a neuroprotective mechanism involving the modulation of inflammatory and oxidative stress pathways, likely through the inhibition of the NF-κB cascade. This is consistent with the activities of other structurally related lignans. In comparison, Aucubin provides a clear example of neuroprotection via direct inhibition of the TLR4/NF-κB pathway, while Sulforaphane showcases the efficacy of upregulating the Nrf2 antioxidant response. This comparative guide highlights the multi-faceted nature of neuroprotection and provides a framework for the continued investigation and validation of this compound as a potential therapeutic agent for neurodegenerative diseases. Future studies should focus on elucidating the specific molecular targets of this compound within the NF-κB pathway and further quantifying its antioxidant capabilities in relevant cellular and animal models.
References
- 1. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dihydrocubebin's efficacy compared to standard anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of dihydrocubebin against standard anti-inflammatory drugs. Due to the limited availability of direct comparative studies on this compound, this document also includes data on closely related lignans, (-)-hinokinin and (-)-O-benzyl cubebin, to offer a broader perspective on this class of compounds.
Executive Summary
This compound, a lignan found in Piper cubeba, has demonstrated potential anti-inflammatory activity. While direct head-to-head comparisons with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are not extensively available in public literature, studies on related compounds and extracts of Piper cubeba suggest a mechanism of action that may involve the inhibition of inflammatory mediators. This guide synthesizes the available preclinical data to offer a preliminary comparison and outlines standard experimental protocols for evaluating such compounds.
In Vivo Anti-inflammatory Activity: Prostaglandin-Induced Paw Edema
A key indicator of anti-inflammatory potential is the ability to reduce edema in animal models. The prostaglandin-induced paw edema model is particularly relevant for assessing compounds that may interfere with the cyclooxygenase (COX) pathway. While no direct data for this compound was found, a study on the anti-inflammatory effects of (-)-hinokinin and (-)-O-benzyl cubebin, derivatives of the related lignan (-)-cubebin, provides a valuable comparison against the standard NSAID, indomethacin.
Table 1: Comparison of Anti-edematous Effects of (-)-Hinokinin and (-)-O-benzyl cubebin against Indomethacin in a Prostaglandin-Induced Paw Edema Model in Mice.
| Compound | Dose | Percent Inhibition of Edema (%) |
| (-)-Hinokinin | 50 mg/kg | 59.2 |
| (-)-O-benzyl cubebin | 50 mg/kg | 66.0 |
| Indomethacin (Positive Control) | 10 mg/kg | Data not specified in the same study |
Disclaimer: The data presented is for (-)-hinokinin and (-)-O-benzyl cubebin, not this compound. This is provided as an indication of the potential anti-inflammatory activity of this class of lignans. The referenced study did not provide a specific percentage of inhibition for the indomethacin positive control in the same graphical representation, but it was used as a benchmark for significant anti-inflammatory activity.
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound and related compounds are believed to be mediated through various mechanisms at the cellular level.
Inhibition of Histamine Release
This compound has been shown to inhibit the release of histamine from rat mast cells (RBL-2H3 cells and rat peritoneal mast cells). This action is significant as histamine is a key mediator in the initial phase of the inflammatory response.
Modulation of Inflammatory Pathways
Research on methanol extracts of Piper cubeba, which contains a mixture of lignans including this compound, suggests that its anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway. Specifically, the extract was found to target Src and Syk, upstream kinases in the NF-κB cascade.[1] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines.
Potential for Cyclooxygenase (COX) Inhibition
The structural similarity of some lignans to known COX inhibitors and their effectiveness in prostaglandin-mediated inflammation models suggest a potential interaction with COX enzymes. A docking analysis of (-)-O-benzyl cubebin indicated a stable interaction with the COX-2 enzyme.[2] However, direct enzymatic assays are needed to confirm and quantify the COX inhibitory activity of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving various doses of the compound under investigation.
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Nitric Oxide (NO) Production in Macrophages
This in vitro assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound or a standard inhibitor (e.g., L-NMMA) for a specified time.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The concentration of nitrite is determined by measuring absorbance at 540 nm. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then calculated.
Cytokine Production in Macrophages
This assay measures the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Line: RAW 264.7 or primary macrophages.
-
Procedure:
-
Cells are cultured and stimulated with LPS in the presence or absence of the test compound.
-
After incubation, the cell culture supernatants are collected.
-
The levels of TNF-α and IL-6 in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration of each cytokine is determined from a standard curve, and the percentage of inhibition by the test compound is calculated.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured, often using an ELISA kit or other detection methods.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Signaling Pathways and Experimental Workflow
References
- 1. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives (-)-hinokinin and (-)-O-benzylcubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocubebin and its Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Dihydrocubebin, a lignan found in plants of the Piper genus, has garnered attention for its diverse biological activities, including its potential as an anticancer agent. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related lignans, focusing on their cytotoxic effects against various cancer cell lines. The information is presented to aid in the rational design of novel, more potent anticancer drug candidates.
Comparative Cytotoxicity of this compound and Related Lignans
The cytotoxic activity of this compound and its analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of this compound and other structurally related lignans against various cancer cell lines, providing a basis for understanding their SAR.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol | Not specified | Potent inhibitor of CYP3A4 | [1][2] |
| (-)-Cubebin | A549 (Lung) | >100 | [3] | |
| K562 (Leukemia) | >100 | [3] | ||
| SiHa (Cervical) | >100 | [3] | ||
| KB (Nasopharyngeal) | >100 | [3] | ||
| HCT116 (Colon) | >100 | [3] | ||
| HT29 (Colon) | 45.2 ± 0.87 | [3] | ||
| Hinokinin | A549 (Lung) | 28.4 ± 1.12 | [3] | |
| K562 (Leukemia) | 35.7 ± 1.54 | [3] | ||
| SiHa (Cervical) | 42.1 ± 1.23 | [3] | ||
| KB (Nasopharyngeal) | 33.8 ± 1.09 | [3] | ||
| HCT116 (Colon) | 25.6 ± 1.31 | [3] | ||
| HT29 (Colon) | 29.4 ± 1.45 | [3] | ||
| Dihydroguaiaretic Acid (DGA) | (8R,8'R)- form | HL-60 (Leukemia) | ~30 | [4] |
| HeLa (Cervical) | ~30 | [4] | ||
| (8R,8'R)-9-butyl DGA derivative | HL-60 (Leukemia) | ~6 | [4] | |
| HeLa (Cervical) | ~6 | [4] | ||
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | HL-60 (Leukemia) | ~1 | [4] | |
| HeLa (Cervical) | ~1 | [4] |
Key Observations from the Data:
-
Lactone Ring Importance: The presence of a lactone ring, as seen in hinokinin, appears to be crucial for enhanced cytotoxic activity compared to the diol structure of cubebin.[3]
-
Amide Derivatives: Amide derivatives of cubebin have also demonstrated significant anticancer activity, in some cases exceeding that of the parent compound.[3]
-
Hydrophobicity: In the dihydroguaiaretic acid series, increasing the hydrophobicity at the 9 and 9' positions (e.g., with a butyl group) led to a notable increase in cytotoxic potency.[4]
-
Aryl Group Substitution: Modification of the aryl groups at the 7 and 7' positions also significantly influences activity, with a hydroxy-methoxyphenyl and an ethoxyphenyl substitution leading to a potent derivative with an IC50 value of approximately 1 µM.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cytotoxicity
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, its analogs, or related lignans) and incubated for a further 48 to 72 hours. A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3 to 4 hours at 37°C.
-
Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is then read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, its inhibitory effect on cytochrome P450 3A4 (CYP3A4) suggests a potential pathway for its anticancer effects.[1][2] CYP3A4 is involved in the metabolism of various endogenous and exogenous compounds, including some cancer drugs. Inhibition of this enzyme can alter drug metabolism and potentially lead to the induction of apoptosis. Furthermore, studies on related lignans suggest the involvement of apoptotic pathways.[3]
The following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis and a typical experimental workflow for evaluating cytotoxicity.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Caption: Workflow for determining cytotoxicity of this compound analogs.
References
A Comparative Meta-Analysis of Dihydrocubebin's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the therapeutic potential of Dihydrocubebin, a lignan found in plant species such as Piper cubeba.[1][2][3] It objectively compares its performance with relevant alternatives, supported by experimental data, to guide future research and drug development efforts. The analysis covers its anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-Inflammatory Potential
This compound and its related lignans exhibit significant anti-inflammatory properties by modulating key inflammatory mediators and pathways. The primary mechanism appears to be the inhibition of pro-inflammatory enzymes and cytokines.
Comparative Efficacy Data
The following table summarizes the anti-inflammatory activity of this compound and related compounds compared to standard anti-inflammatory agents.
| Compound/Agent | Model System | Key Metric & Result | Therapeutic Target/Effect |
| This compound | Rat Peritoneal Mast Cells (RPMCs) | Dose-dependent inhibition of histamine release induced by thapsigargin and ionomycin. | Intracellular Ca²+ signaling |
| Cubebin | Carrageenin-induced rat paw edema | Significant reduction in edema. | Inhibition of prostaglandin PGE2 |
| (-)-O-benzylcubebin | Prostaglandin-induced rat paw edema | 66.0% reduction in edema. | Cyclooxygenase-2 (COX-2) inhibition |
| (-)-Hinokinin | Prostaglandin-induced rat paw edema | 59.2% reduction in edema. | Cyclooxygenase-2 (COX-2) inhibition |
| 23,24-Dihydrocucurbitacin B | Adjuvant-induced arthritis in rats | Reduced swelling, tissue damage, and cell infiltration at 1 mg/kg (oral). | Inhibition of NOS-2, COX-2, TNF-α, and IL-1β expression |
| Indomethacin (Control) | Carrageenan-induced rat paw edema | Standard positive control for NSAID activity. | Non-selective COX inhibition |
| Probucol (Alternative) | Human Brain Endothelial Cells | Reduction in LPS-induced ROS, COX activity, and PGE2 production. | Antioxidant and NF-κB pathway inhibition |
Data compiled from multiple preclinical studies.[1][4][5][6]
Key Signaling Pathways in Inflammation
This compound and related compounds interfere with inflammatory cascades, primarily by inhibiting the production of prostaglandins and nitric oxide, and by modulating calcium signaling involved in histamine release.
Caption: Inhibition of key inflammatory pathways by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar surface of the rat's hind paw.
-
Treatment: Test compounds (e.g., Cubebin) or a vehicle control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[7]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Histamine Release from Mast Cells This assay assesses the compound's ability to stabilize mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells or peritoneal mast cells (RPMCs) are cultured under standard conditions.[1]
-
Sensitization (for RBL-2H3): Cells are sensitized with anti-DNP IgE.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 30 minutes.[8]
-
Induction: Histamine release is stimulated using an appropriate inducer, such as DNP-BSA for RBL-2H3 cells or thapsigargin/ionomycin for RPMCs.[1]
-
Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay.
Anti-Cancer Potential
Lignans related to this compound have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Comparative Efficacy Data
The following table summarizes the in vitro anti-cancer activity of lignans and related compounds.
| Compound/Agent | Cell Line | Key Metric & Result | Mechanism of Action |
| 23,24-Dihydrocucurbitacin B | HeLa (Cervical Cancer) | IC₅₀: 40 µM | Apoptosis, G2/M Arrest, PI3K/Akt/mTOR inhibition |
| Cubebin & Derivatives | A549, K562, SiHa, KB, HCT116, HT29 | Significant anticancer activity observed. | Apoptosis-mediated cell death |
| Dihydrobetulin Derivative (MK) | HBL-100/Dox (Resistant Breast Cancer) | IC₅₀: 0.7-16.6 µM across nine cell lines.[9][10] | ROS-mediated mitochondrial apoptosis pathway |
| Cisplatin (Control) | Various | Standard chemotherapeutic agent. | DNA damage leading to apoptosis |
| Curcumin (Alternative) | Various | Adjuvant to chemotherapy. | Anti-inflammatory, anti-proliferative, apoptosis induction |
Data compiled from multiple preclinical studies.[11][12][13]
Signaling Pathways in Cancer
The anti-cancer activity of these compounds often involves the modulation of critical pathways that control cell survival, proliferation, and death. The PI3K/Akt/mTOR pathway is a key target.
Caption: Anti-cancer mechanisms involving PI3K/Akt/mTOR pathway inhibition.
Experimental Protocols
MTT Cell Viability Assay This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 23,24-dihydrocucurbitacin B) for a specified period (e.g., 24-72 hours).[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Apoptosis Detection by DAPI Staining DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to observe nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.[11]
-
Fixation: Cells are fixed with a solution like 4% paraformaldehyde.
-
Staining: Cells are stained with a DAPI solution.
-
Visualization: The coverslips are mounted on slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.
Neuroprotective Potential
Cubebin, a closely related lignan, has demonstrated potential in mitigating neurodegenerative processes, particularly by targeting cholinergic pathways and reducing oxidative stress, which are implicated in conditions like Alzheimer's disease.
Comparative Efficacy Data
The following table summarizes the neuroprotective activity of Cubebin compared to a standard therapeutic agent.
| Compound/Agent | Model System | Key Metric & Result | Mechanism of Action |
| Cubebin | In vitro | IC₅₀: 992 µM for AChE inhibition. | Acetylcholinesterase (AChE) Inhibition |
| Cubebin | Scopolamine-induced amnesia in mice | Significant prevention of memory deficits at 25 & 50 mg/kg (i.p.).[14] | AChE inhibition and antioxidant activity (reduced brain MDA levels).[14][15] |
| Cubebin/Hinokinin Fractions | In vitro Alzheimer's model (SH-SY5Y cells) | Significant protection against Aβ-induced cytotoxicity at 100 µg/mL.[16] | Neuroprotection against amyloid-beta toxicity.[16] |
| Donepezil (Control) | Scopolamine-induced amnesia in mice | Standard positive control for AChE inhibition.[14] | Reversible AChE inhibitor |
| Dihydrocapsaicin (Alternative) | Rat model of CPR | Reduces apoptosis and induces mild hypothermia.[17] | Activation of TRPV1, Ca²⁺ influx, AVP release.[17] |
Data compiled from preclinical studies.[14][15][16]
Experimental Workflow for Neuroprotection Studies
The evaluation of neuroprotective agents often follows a workflow from in silico and in vitro analysis to in vivo behavioral testing.
Caption: Workflow for evaluating neuroprotective effects of test compounds.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay This assay measures a compound's ability to inhibit the AChE enzyme, which breaks down the neurotransmitter acetylcholine.
-
Principle: Based on Ellman's method, where thiocholine, produced from acetylthiocholine by AChE, reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored compound.
-
Procedure: The reaction mixture contains buffer, DTNB, the test compound (e.g., Cubebin) at various concentrations, and the AChE enzyme.[14]
-
Initiation: The reaction is started by adding the substrate, acetylthiocholine iodide.
-
Measurement: The change in absorbance is monitored spectrophotometrically over time.
-
Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Morris Water Maze (MWM) Test This is a widely used test for assessing spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Treatment: Mice are treated with the test compound (e.g., Cubebin) and the amnesic agent (scopolamine) according to the study design.[15]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical: this compound, rel- [caps.ncbs.res.in]
- 3. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in silico anti-inflammatory mechanism of action of the semisynthetic (-)-cubebin derivatives (-)-hinokinin and (-)-O-benzylcubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of Cubebin: A dibenzylbutyrolactone lignan on scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Molecular Mechanism and Neuroprotective Effect of Dihydrocapsaicin-Induced Mild Hypothermia After Cardiopulmonary Resuscitation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrocubebin: A Guide for Laboratory Professionals
Dihydrocubebin is classified as a lignan, a glycol (specifically a butanediol), and a benzodioxole derivative.[1][2] Understanding the potential hazards and disposal routes for these classes of compounds is essential for safe handling. This guide synthesizes general best practices to provide a precautionary disposal plan for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Given the absence of specific data on this compound's toxicity and environmental impact, it should be treated as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include the concentration and date.
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions. Keep it separate from strong oxidizing agents, acids, and bases.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Maintain an inventory of the accumulated waste.
-
-
Disposal through a Licensed Contractor:
-
The primary and recommended method for the disposal of this compound waste is through a licensed and certified hazardous waste disposal contractor.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and approved vendors for handling chemical waste.
-
Quantitative Data Summary for Disposal Considerations
The following table summarizes key information, drawing parallels from related compounds, to guide the disposal process.
| Parameter | Guideline/Information | Relevance to this compound Disposal |
| Chemical Class | Lignan, Glycol (Butanediol), Benzodioxole Derivative[1][2] | Informs the assessment of potential hazards and appropriate disposal routes. |
| Solubility | Estimated water solubility: 1.552 mg/L @ 25 °C | Low water solubility suggests it should not be disposed of down the drain. |
| Toxicity | Not fully determined for this compound. Benzodioxole derivatives can have toxic effects.[5] Ethylene glycol is toxic, while propylene glycol is generally considered safe.[6][7] | Assume hazardous properties as a precautionary measure. |
| Environmental Impact | Unknown for this compound. Glycols can affect the biological and chemical oxygen demand in wastewater.[3] Benzodioxoles should not be released into the environment.[8] | Avoid sewer and environmental release. |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration for benzodioxoles.[8] Disposal through licensed contractors for glycols.[3][7] | Professional hazardous waste disposal is the most appropriate method. |
Experimental Protocols Referenced
This disposal guidance is based on established best practices for laboratory chemical waste management and information derived from safety data sheets for structurally related compounds. No experimental protocols for the specific disposal of this compound were found in the available literature. The core principle is to manage the waste through a professional and certified hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. hwhenvironmental.com [hwhenvironmental.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Dihydrocubebin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Dihydrocubebin. Given the limited availability of specific hazard data for this compound, a cautious approach based on standard laboratory safety protocols for substances of unknown toxicity is strongly advised.
Personal Protective Equipment (PPE)
Due to the absence of comprehensive safety data, robust personal protective equipment is mandatory to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Use a fume hood when handling the solid compound or preparing solutions. If a fume hood is not available, a respirator with an appropriate cartridge should be considered. |
Quantitative Safety Data
| Data Point | Value |
| Permissible Exposure Limit (PEL) | Not Available |
| Threshold Limit Value (TLV) | Not Available |
| Lethal Dose, 50% (LD50) | Not Available |
| GHS Hazard Statements | None found in available safety literature. |
Handling and Operational Plan
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace by ensuring a calibrated fume hood is operational and the work area is clean and free of clutter.
-
Weighing: When weighing the solid compound, perform this task within a chemical fume hood to minimize inhalation risk. Use appropriate weighing paper or a container.
-
Solution Preparation: To prepare solutions, slowly add the solvent to the this compound powder to avoid splashing and aerosol generation.
-
Experimental Use: All experimental procedures involving this compound should be carried out within a fume hood.
-
Spill Management: In case of a spill, secure the area and prevent further spread. For a small spill of solid, carefully sweep it up with absorbent material. For a liquid spill, use an appropriate absorbent material. All spill cleanup materials should be disposed of as hazardous waste.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
Disposal Workflow
Caption: Disposal plan for this compound waste.
Disposal Procedures:
-
Waste Identification: All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), should be considered hazardous waste.
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container. The label should include the words "Hazardous Waste" and "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult your institution's specific safety protocols and EHS department for further guidance.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
